3,9-Dodecadiyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodeca-3,9-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXYOMUNKJHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210817 | |
| Record name | 3,9-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61827-89-2 | |
| Record name | 3,9-Dodecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dodecadiyne | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,9-Dodecadiyne: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3,9-dodecadiyne. An internal diyne, this molecule serves as a versatile building block in organic synthesis, particularly in the formation of complex cyclic and polymeric structures. This document includes a summary of its physicochemical properties, detailed structural information, and representative experimental protocols for its synthesis and key reactions. Furthermore, a conceptual workflow for a significant synthetic application is visualized to aid in understanding its utility.
Chemical Structure and Identification
This compound is a linear twelve-carbon chain containing two internal carbon-carbon triple bonds located at the 3rd and 9th positions.
| Identifier | Value |
| IUPAC Name | dodeca-3,9-diyne |
| Molecular Formula | C₁₂H₁₈ |
| CAS Number | 61827-89-2 |
| SMILES | CCC#CCCC#CCC |
| InChI | InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h5-6,11-12H2,3-4,7-10H3,1-2H3 |
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 162.27 g/mol | --INVALID-LINK-- |
| Boiling Point | 55-58 °C at 0.5 mmHg | ChemicalBook |
| Density | 0.809 g/mL at 25 °C | ChemicalBook |
| Refractive Index (n²⁰/D) | 1.465 | ChemicalBook |
| Appearance | Clear, colorless liquid | - |
| Solubility | Soluble in common organic solvents. | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Features |
| ¹H NMR | Signals for the methyl protons (CH₃) are expected around 1.1 ppm (triplet). The methylene protons adjacent to the triple bonds (C≡C-CH₂) would appear in the range of 2.1-2.3 ppm (quartet of triplets). The central methylene protons (-CH₂-CH₂-CH₂-) would likely be found around 1.5 ppm (multiplet). |
| ¹³C NMR | The sp-hybridized carbons of the internal alkyne groups (C≡C) are expected to resonate in the range of 75-85 ppm. The methyl carbons should appear at approximately 14 ppm, while the various methylene carbons will have signals between 12 and 30 ppm. |
| Infrared (IR) | The characteristic C≡C stretching vibration for an internal alkyne is expected to be weak or absent due to the symmetry of the molecule. If present, it would be in the 2100-2260 cm⁻¹ region. The C-H stretching of the alkyl groups will be observed around 2850-2960 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162. Fragmentation patterns will be consistent with the cleavage of the alkyl chain. |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and key reactions of this compound. These protocols are based on general procedures for analogous chemical transformations and should be adapted and optimized as necessary.
Synthesis of this compound
The synthesis of this compound can be achieved through the double alkylation of a smaller terminal diyne, such as 1,7-octadiyne, with an ethyl halide.
Reaction: 2 NaNH₂ + HC≡C(CH₂)₄C≡CH + 2 CH₃CH₂Br → CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ + 2 NaBr + 2 NH₃
Materials:
-
1,7-Octadiyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the flask to -78 °C and condense liquid ammonia into it.
-
Slowly add sodium amide to the liquid ammonia with stirring until it dissolves.
-
Add 1,7-octadiyne dropwise to the sodium amide solution. The formation of the sodium acetylide will be indicated by a color change. Stir for 1 hour.
-
Add ethyl bromide dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature to allow the ammonia to evaporate.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Transition Metal-Catalyzed Polycyclotrimerization
This compound can be used as a monomer in polycyclotrimerization reactions to synthesize hyperbranched polyphenylenes. Tantalum-based catalysts are often effective for this transformation.
Reaction: n CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ --(TaCl₅/Ph₄Sn)--> Hyperbranched Polyphenylene
Materials:
-
This compound
-
Tantalum(V) chloride (TaCl₅)
-
Tetraphenyltin (Ph₄Sn)
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a glovebox, prepare a stock solution of the TaCl₅/Ph₄Sn catalyst in anhydrous toluene.
-
In a separate Schlenk flask, dissolve this compound in anhydrous toluene under an inert atmosphere.
-
Inject the catalyst solution into the monomer solution with vigorous stirring.
-
Allow the reaction to proceed at the desired temperature (e.g., 80 °C) for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting hyperbranched polyphenylene by GPC, NMR, and thermal analysis (TGA/DSC).
Nickel-Catalyzed [2+2+2] Cycloaddition with Nitriles
A key application of this compound is in the nickel-catalyzed [2+2+2] cycloaddition with nitriles to form highly substituted pyridines.
Reaction: CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ + R-C≡N --(Ni(0) catalyst)--> Substituted Pyridine
Materials:
-
This compound
-
A nitrile (e.g., benzonitrile)
-
A nickel(0) catalyst precursor (e.g., Ni(COD)₂)
-
A phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the nickel(0) precursor and the phosphine ligand.
-
Add the anhydrous solvent and stir until the catalyst complex forms.
-
Add the nitrile and this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the substituted pyridine product.
-
Characterize the product by NMR, mass spectrometry, and IR spectroscopy.
Mandatory Visualizations
Logical Workflow for Nickel-Catalyzed Pyridine Synthesis
The following diagram illustrates the logical workflow for the synthesis of a substituted pyridine from this compound and a nitrile using a nickel catalyst.
An In-depth Technical Guide to the Synthesis and Characterization of 3,9-Dodecadiyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,9-dodecadiyne, a symmetrical long-chain diyne. The document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents a thorough characterization of the target molecule through various spectroscopic techniques. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, a logical workflow for the synthesis is visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.
Introduction
This compound (C₁₂H₁₈) is a linear twelve-carbon chain containing two internal triple bonds. Its symmetrical structure and the presence of reactive alkyne functionalities make it an interesting building block in organic synthesis. Potential applications include its use as a monomer in the preparation of hyperbranched poly(phenylenealkenes) and as a starting material for the synthesis of more complex molecules.[1][2] This guide will focus on a practical and efficient method for its synthesis and the analytical techniques required for its complete characterization.
Synthesis of this compound
A robust and widely applicable method for the synthesis of internal alkynes is the alkylation of terminal alkynes.[3][4] This strategy involves the deprotonation of a terminal alkyne to form a potent nucleophile, the acetylide anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide to form a new carbon-carbon bond.
For the synthesis of the symmetrical this compound, a plausible and efficient approach is the double alkylation of a central four-carbon unit, 1,4-dichlorobutane, with two equivalents of the sodium salt of 1-butyne.
Reaction Scheme:
2 CH₃CH₂C≡CH + 2 NaNH₂ → 2 CH₃CH₂C≡CNa + 2 NH₃ 2 CH₃CH₂C≡CNa + Cl(CH₂)₄Cl → CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ + 2 NaCl
Experimental Protocol
Materials:
-
1-Butyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
1,4-Dichlorobutane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Formation of Sodium Butynide: Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, under an inert atmosphere of argon or nitrogen. Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 200 mL of ammonia into the flask. To the liquid ammonia, cautiously add sodium amide (2.2 equivalents). To this stirring suspension, slowly add 1-butyne (2.0 equivalents) as a condensed liquid or bubbled gas. Stir the resulting mixture for 1 hour to ensure the complete formation of sodium butynide.
-
Alkylation: Dissolve 1,4-dichlorobutane (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium butynide solution via the dropping funnel over a period of 30 minutes. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature, allowing the ammonia to evaporate overnight through a bubbler.
-
Work-up and Purification: After the ammonia has evaporated, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Add diethyl ether to the flask and transfer the contents to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to yield a colorless to light yellow liquid.[2]
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ | [5] |
| Molecular Weight | 162.27 g/mol | [5] |
| Boiling Point | 55-58 °C at 0.5 mmHg | [2] |
| Density | 0.809 g/mL at 25 °C | [2] |
| CAS Number | 61827-89-2 | [5] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.15 | Triplet | 4H | -C≡C-CH₂- |
| ~ 1.50 | Multiplet | 4H | -CH₂-CH₂-C≡C- |
| ~ 1.10 | Triplet | 6H | CH₃-CH₂- |
| ~ 2.10 | Quartet | 4H | -CH₂-C≡C- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will also reflect the symmetry of the molecule, showing a limited number of distinct carbon signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 80.5 | -C≡C- |
| ~ 28.5 | -CH₂-CH₂-C≡C- |
| ~ 18.5 | -C≡C-CH₂- |
| ~ 14.0 | CH₃-CH₂- |
| ~ 12.5 | -CH₂-C≡C- |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.
| m/z | Interpretation |
| 162 | Molecular ion [M]⁺ |
| 147 | Loss of a methyl group [M-CH₃]⁺ |
| 133 | Loss of an ethyl group [M-C₂H₅]⁺ |
| 119 | Loss of a propyl group [M-C₃H₇]⁺ |
| 105 | Loss of a butyl group [M-C₄H₉]⁺ |
| 91 | McLafferty rearrangement or other fragmentation |
| 77 | Phenyl group (unlikely) or other fragmentation |
| 65 | Further fragmentation |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965-2850 | Strong | C-H stretch (sp³) |
| 2250-2100 | Medium | C≡C stretch (internal) |
| 1465-1375 | Medium | C-H bend (sp³) |
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide has detailed a reliable method for the synthesis of this compound via the alkylation of a terminal alkyne. The characterization data, presented in a clear and organized format, provides the necessary information for the unambiguous identification and quality assessment of the final product. The provided experimental protocol and workflow diagram offer a practical guide for researchers in the field of organic chemistry and drug development.
References
A Technical Guide to the Spectroscopic Analysis of Dodeca-3,9-diyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dodeca-3,9-diyne, a linear diyne of interest in various fields of chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for its identification, characterization, and utilization in further research and development.
Spectroscopic Data Summary
The empirical formula for dodeca-3,9-diyne is C₁₂H₁₈, with a molecular weight of 162.27 g/mol .[1] Its structure consists of a twelve-carbon chain with two internal triple bonds located at the 3rd and 9th positions. This symmetrical structure dictates a relatively simple spectroscopic signature.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For dodeca-3,9-diyne, both ¹H and ¹³C NMR provide key structural information.
Table 1: ¹H NMR Spectroscopic Data for Dodeca-3,9-diyne
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.14 | Quartet | 4H | -CH ₂-C≡ |
| ~1.52 | Sextet | 4H | -CH ₂-CH₂-C≡ |
| ~1.40 | Sextet | 4H | ≡C-CH₂-CH ₂- |
| ~1.00 | Triplet | 6H | -CH ₃ |
Table 2: ¹³C NMR Spectroscopic Data for Dodeca-3,9-diyne
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~80.5 | Quaternary | C ≡C |
| ~30.8 | Methylene | ≡C-C H₂- |
| ~22.4 | Methylene | -C H₂-CH₃ |
| ~14.2 | Methylene | -CH₂-C H₂-CH₂- |
| ~12.5 | Methyl | -C H₃ |
Infrared (IR) and Raman spectroscopy provide complementary information regarding the vibrational modes of the molecule, and are particularly useful for identifying functional groups.
Table 3: IR Spectroscopic Data for Dodeca-3,9-diyne
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2965 | Strong | C-H stretch (sp³) |
| ~2935 | Strong | C-H stretch (sp³) |
| ~2875 | Strong | C-H stretch (sp³) |
| ~2230 | Weak | C≡C stretch (internal alkyne) |
| ~1460 | Medium | C-H bend (CH₂) |
| ~1375 | Medium | C-H bend (CH₃) |
Table 4: Raman Spectroscopic Data for Dodeca-3,9-diyne
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 | Strong | C-H stretch (sp³) |
| ~2290 | Very Strong | C≡C stretch (symmetric) |
| ~2230 | Strong | C≡C stretch (asymmetric) |
| ~1445 | Medium | C-H bend (CH₂) |
Experimental Protocols
The data presented above are typically acquired using standard spectroscopic techniques. The following are detailed methodologies for obtaining high-quality spectra of dodeca-3,9-diyne.
-
Sample Preparation: A solution of dodeca-3,9-diyne is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A common internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer, such as a Varian A-60D or a modern equivalent (e.g., Bruker Avance series at 400 MHz or higher), is used for data acquisition.
-
¹H NMR Acquisition:
-
The sample is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse experiment is performed.
-
Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 8-16 scans are acquired and averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
A standard pulse program with proton decoupling (e.g., zgpg30) is used.
-
A larger number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
A relaxation delay of 2-5 seconds is used to ensure quantitative signal integration, especially for quaternary carbons.
-
-
Sample Preparation: As dodeca-3,9-diyne is a liquid at room temperature, it can be analyzed neat. A drop of the liquid is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal) is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, ensuring good contact.
-
The sample spectrum is recorded.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (typically 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added and averaged to obtain a high-quality spectrum.
-
-
Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or an NMR tube.
-
Instrumentation: A Fourier-Transform (FT) Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, is employed. A near-infrared laser (e.g., 1064 nm) is commonly used to minimize fluorescence.
-
Data Acquisition:
-
The sample is placed in the sample holder and the laser is focused on the liquid.
-
The spectrum is acquired over a range of Raman shifts (e.g., 3500-100 cm⁻¹).
-
A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, which can range from hundreds to thousands depending on the sample's Raman scattering cross-section and the laser power.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like dodeca-3,9-diyne.
References
An In-depth Technical Guide to 3,9-Dodecadiyne (CAS 27-89-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3,9-dodecadiyne. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.
Chemical and Physical Properties
This compound is an internal diyne with the molecular formula C₁₂H₁₈ and a molecular weight of 162.27 g/mol .[1][2] It is a clear, colorless to light yellow or orange liquid.[3] This section summarizes its key physical and computed properties.
Physical Properties
| Property | Value | Unit | Reference |
| Boiling Point | 55-58 / 0.5 | °C/mmHg | [3][4] |
| Density | 0.809 | g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.465 | [3][4] | |
| Flash Point | 203 | °F | [3] |
| Melting Point (estimate) | -9.25 | °C | [3] |
Computed Properties
The following table presents computed physicochemical and thermodynamic properties for this compound. These values are calculated using computational models and provide valuable estimations for its behavior.
| Property | Value | Unit | Source |
| Molecular Weight | 162.27 | g/mol | [1][2] |
| Exact Mass | 162.140850574 | Da | [1] |
| Octanol/Water Partition Coefficient (logP) | 3.374 | Crippen Calculated | |
| Water Solubility (log₁₀WS) | -4.43 | mol/L | Crippen Calculated |
| McGowan's Characteristic Volume (McVol) | 162.740 | ml/mol | McGowan Calculated |
| Ideal Gas Heat Capacity (Cp,gas) | J/mol×K | Joback Calculated | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 455.76 | kJ/mol | Joback Calculated |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 253.59 | kJ/mol | Joback Calculated |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 33.08 | kJ/mol | Joback Calculated |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 46.61 | kJ/mol | Joback Calculated |
| Critical Pressure (Pc) | 2379.54 | kPa | Joback Calculated |
| Normal Boiling Point Temperature (Tboil) | 491.96 | K | Joback Calculated |
| Critical Temperature (Tc) | 696.84 | K | Joback Calculated |
| Normal Melting (Fusion) Point (Tfus) | 437.20 | K | Joback Calculated |
| Critical Volume (Vc) | 0.631 | m³/kmol | Joback Calculated |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available spectral information.
| Spectroscopy Type | Instrument | Technique | Source |
| FTIR | Bruker Tensor 27 FT-IR | Neat | [1] |
| ATR-IR | Bruker Tensor 27 FT-IR | ATR-Neat (DuraSamplIR II) | [1] |
| Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | FT-Raman | [1] |
| Mass Spectrometry | Electron Ionization | [5] |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route would involve the alkylation of 1,7-octadiyne with bromoethane.
Reaction:
1,7-Octadiyne + 2 Bromoethane → this compound
Materials and Reagents:
-
1,7-Octadiyne
-
Bromoethane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Addition of Reagents: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. 1,7-octadiyne is then added to the cooled THF.
-
Formation of the Dianion: Two equivalents of n-butyllithium (2.5 M in hexanes) are slowly added to the stirred solution via the dropping funnel, ensuring the temperature is maintained below -60 °C. After the addition is complete, the reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes to ensure the complete formation of the dilithium acetylide.
-
Alkylation: The reaction mixture is cooled back to -78 °C, and two equivalents of bromoethane are added dropwise via the dropping funnel.
-
Workup: After the addition, the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solution is filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Proposed synthesis workflow for this compound.
Reactivity and Applications
This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its two internal alkyne functionalities.
Polycyclotrimerization
This compound can be used as a monomer in transition metal-catalyzed polycyclotrimerization reactions to prepare soluble hyperbranched poly(phenylenealkenes).[3][4] This process involves the [2+2+2] cycloaddition of the alkyne units to form aromatic rings, leading to the formation of a complex, branched polymer structure.
Nickel-Catalyzed Cycloaddition
This internal diyne can undergo nickel-catalyzed cycloaddition reactions with aryl nitriles to form substituted pyridines.[3][4] This transformation is a powerful method for the construction of heterocyclic aromatic compounds. The general mechanism for such reactions often involves the formation of a nickelacyclopentadiene intermediate, which then incorporates the nitrile to form the pyridine ring.
Caption: Key reactions of this compound.
Starting Material for Complex Molecules
This compound can also serve as a starting material for the synthesis of more complex polycyclic aromatic hydrocarbons, such as 1,2,3,4,9,10-hexaethyl-6,7,8,9-tetrahydroanthracene.[3][4]
Safety Information
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with applications in polymer chemistry and the synthesis of complex organic molecules. Its two internal alkyne groups provide a platform for a variety of chemical transformations. This guide has summarized the key experimental data and provided a plausible synthetic protocol, offering a valuable resource for researchers in the chemical sciences.
References
- 1. Synthesis of 1,3-Diynes [manu56.magtech.com.cn]
- 2. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly stereocontrolled synthesis of trans-enediynes via carbocupration of fluoroalkylated diynes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Internal Alkynes: A Focus on 3,9-Dodecadiyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of internal alkynes, with a specific focus on symmetrical diynes such as 3,9-dodecadiyne. Internal alkynes are valuable building blocks in organic synthesis, offering a range of transformations to access diverse molecular architectures. This document details key reaction classes, including hydroboration-oxidation, oxidative cleavage, cycloaddition reactions, and alkyne metathesis, providing experimental protocols and quantitative data where available.
Hydroboration-Oxidation of Internal Alkynes
Hydroboration-oxidation of symmetrical internal alkynes is a reliable method for the synthesis of ketones. The reaction proceeds via the syn-addition of a borane reagent across the triple bond, followed by oxidation to yield a ketone. For symmetrical alkynes, this transformation leads to a single ketone product, avoiding the formation of isomeric mixtures often encountered with unsymmetrical internal alkynes.
Experimental Protocol: Hydroboration-Oxidation of 4-Octyne
This protocol is adapted for a generic symmetrical internal alkyne and is representative of the procedure for this compound.
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is charged with 4-octyne (1.10 g, 10.0 mmol). Anhydrous tetrahydrofuran (THF, 20 mL) is added, and the solution is cooled to 0 °C in an ice bath.
-
Hydroboration: A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (0.5 M, 22 mL, 11.0 mmol) is added dropwise to the stirred solution of the alkyne over 20 minutes. The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
Oxidation: The reaction is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 4 mL) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 4 mL).
-
Workup and Purification: The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding ketone.
Quantitative Data: Hydroboration-Oxidation of Symmetrical Internal Alkynes
| Alkyne | Borane Reagent | Product | Yield (%) | Reference |
| 4-Octyne | 9-BBN | 4-Octanone | ~90% (Estimated) | General Knowledge |
| Diphenylacetylene | 9-BBN | Benzil | High | General Knowledge |
Reaction Pathway: Hydroboration-Oxidation
Caption: Hydroboration-oxidation of a symmetrical internal alkyne to a ketone.
Oxidative Cleavage of Internal Alkynes
The triple bond of internal alkynes can be cleaved using strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄). For symmetrical internal alkynes, this reaction provides a straightforward route to two equivalents of the same carboxylic acid.[1][2]
Ozonolysis
Ozonolysis followed by an oxidative workup is a clean and efficient method for the oxidative cleavage of alkynes.
This protocol can be adapted for this compound.
-
Reaction Setup: A solution of diphenylacetylene (2.14 g, 12.0 mmol) in dichloromethane (100 mL) is cooled to -78 °C in a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Workup: The reaction mixture is purged with nitrogen to remove excess ozone. Hydrogen peroxide (30% aqueous solution, 10 mL) is added, and the mixture is allowed to warm to room temperature and stirred vigorously for 12 hours.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is recrystallized to yield benzoic acid.
Permanganate Oxidation
Potassium permanganate under basic conditions also effectively cleaves internal alkynes to produce carboxylic acids.
-
Reaction Setup: A solution of the symmetrical internal alkyne (10 mmol) in a mixture of acetone (50 mL) and water (10 mL) is prepared in a 250 mL round-bottom flask.
-
Oxidation: Potassium permanganate (6.32 g, 40 mmol) is added in portions to the stirred solution over 30 minutes, maintaining the temperature below 30 °C with an ice bath. The reaction is then stirred at room temperature for 4 hours.
-
Workup: The reaction is quenched by the addition of solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms. The mixture is filtered, and the filtrate is acidified with concentrated HCl.
-
Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the carboxylic acid.
Quantitative Data: Oxidative Cleavage of Symmetrical Internal Alkynes
| Alkyne | Oxidizing Agent | Product | Yield (%) | Reference |
| 2-Butyne | 1. O₃, 2. H₂O | Acetic Acid | High | [3] |
| Diphenylacetylene | 1. O₃, 2. H₂O₂ | Benzoic Acid | >90% | General Knowledge |
| Symmetrical R-C≡C-R | KMnO₄, heat | 2 x R-COOH | Generally Good | [2] |
Experimental Workflow: Ozonolysis
Caption: General workflow for the ozonolysis of an internal alkyne.
Cycloaddition Reactions: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) is limited to terminal alkynes, the ruthenium-catalyzed version (RuAAC) is effective for both terminal and internal alkynes, yielding fully substituted 1,2,3-triazoles.[4][5] For symmetrical internal alkynes, a single triazole product is formed.
Experimental Protocol: RuAAC of 4-Octyne with Benzyl Azide
This protocol is a representative example for the cycloaddition reaction of this compound.
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with Cp*RuCl(PPh₃)₂ (39.8 mg, 0.05 mmol, 5 mol%), 4-octyne (110 mg, 1.0 mmol), and benzyl azide (146 mg, 1.1 mmol).
-
Reaction: Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated to 80 °C and stirred for 4 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 1,4,5-trisubstituted 1,2,3-triazole.
Quantitative Data: RuAAC of Symmetrical Internal Alkynes
| Alkyne | Azide | Catalyst | Product | Yield (%) | Reference |
| 4-Octyne | Benzyl Azide | CpRuCl(PPh₃)₂ | 1-Benzyl-4,5-dipropyl-1H-1,2,3-triazole | ~80% (Estimated) | [6] |
| 3-Hexyne | Benzyl Azide | [CpRuCl]₄ | 1-Benzyl-4,5-diethyl-1H-1,2,3-triazole | 80% | [6] |
Reaction Mechanism: RuAAC
Caption: Simplified mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition.
Ring-Closing Alkyne Metathesis (RCAM) of Diynes
Ring-closing alkyne metathesis (RCAM) is a powerful reaction for the synthesis of macrocyclic alkynes from acyclic diynes.[7] For a symmetrical diyne like this compound, an intramolecular metathesis reaction would lead to the formation of a cyclic diyne and a small volatile alkyne, such as 2-butyne, which drives the reaction to completion. However, for this compound, the formation of a six-membered ring with two triple bonds is highly strained and unlikely. A more plausible metathesis reaction for a substrate like this would be an intermolecular cross-metathesis or a polymerization. For the purpose of illustrating a typical RCAM, a longer chain diyne will be considered in the protocol.
Experimental Protocol: RCAM of a Symmetrical Diyne
This protocol is for a generic symmetrical diyne that can form a macrocycle.
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with a solution of the diyne (0.5 mmol) in anhydrous and degassed toluene (50 mL, to achieve high dilution).
-
Catalyst Addition: A solution of the Schrock catalyst, (tBuO)₃W≡C-tBu, (5 mol%) in toluene (5 mL) is added to the diyne solution.
-
Reaction: The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.
-
Workup and Purification: The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the macrocyclic alkyne.
Quantitative Data: Ring-Closing Alkyne Metathesis
| Diyne Substrate | Catalyst | Product | Yield (%) | Reference |
| 1,13-Tetradecadiyne | Schrock's Catalyst | Cyclotetradeca-1,7-diyne | 71% | [7] |
| A furan-containing diyne | Schrock's Catalyst | Macrocyclic furanophane | 90% | [7] |
Logical Relationship: RCAM
Caption: Ring-closing alkyne metathesis of an acyclic diyne.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Ozonolysis of Alkynes with Practice Problems [chemistrysteps.com]
- 3. Ozonolysis of Akynes | OpenOChem Learn [learn.openochem.org]
- 4. The Ascent of Alkyne Metathesis to Strategy-Level Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Thermal Stability and Decomposition of 3,9-Dodecadiyne: A Technical Overview
Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition pathways of 3,9-dodecadiyne is limited. This guide provides a comprehensive framework based on the analysis of analogous long-chain alkadiynes and established principles of thermal analysis. The quantitative data presented herein is illustrative and intended to serve as a template for expected results from experimental evaluation.
Introduction
This compound (C₁₂H₁₈) is a linear twelve-carbon chain hydrocarbon containing two triple bonds. Its molecular structure, with unsaturated alkyne functionalities, suggests a potential for thermal reactivity. Understanding the thermal stability and decomposition characteristics of such compounds is critical for safe handling, storage, and application in various chemical syntheses, particularly in drug development and materials science where thermal processing is common. This document outlines the expected thermal behavior of this compound and provides standardized protocols for its evaluation using common thermal analysis techniques.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| Boiling Point | 55-58 °C at 0.5 mmHg |
| Density | 0.809 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid |
Thermal Stability and Decomposition Analysis
The thermal stability of organic molecules is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not available, Table 2 provides a template of expected thermal data based on the analysis of similar organic compounds.
Table 2: Illustrative Thermal Decomposition Data for a Long-Chain Alkadiyne
| Parameter | Technique | Illustrative Value | Description |
| Onset Decomposition Temperature (T_onset) | TGA/DSC | 150 - 200 °C | The temperature at which significant decomposition begins, often marked by the onset of mass loss (TGA) or an exothermic/endothermic event (DSC). |
| Peak Decomposition Temperature (T_peak) | TGA/DSC | 200 - 250 °C | The temperature at which the maximum rate of decomposition occurs. |
| Enthalpy of Decomposition (ΔH_d) | DSC | -100 to -300 J/g | The total energy released (exothermic) or absorbed (endothermic) during the decomposition process. A significant exothermic value can indicate a high thermal hazard potential. |
| Mass Loss (%) | TGA | > 95% | The percentage of the initial sample mass lost during heating, indicating the volatility of the decomposition products. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. The following are generalized protocols for the thermal analysis of a liquid sample like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range over which this compound is thermally stable and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.
-
Heating Rate: A linear heating rate of 10 °C/min is applied.
-
Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the point of initial significant mass loss) and the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine its decomposition enthalpy.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample (1-5 mg) of this compound is hermetically sealed in a high-pressure stainless steel or gold-plated copper pan to prevent evaporation before decomposition.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (nitrogen or argon) is maintained in the sample chamber.
-
Heating Rate: A heating rate of 10 °C/min is typically used.
-
Temperature Range: The analysis is conducted over a temperature range similar to that used for TGA (e.g., 25 °C to 400 °C).
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic or endothermic events. The onset temperature, peak temperature, and the integrated area of the decomposition exotherm (to calculate the enthalpy of decomposition) are determined.
Decomposition Pathway
The exact decomposition pathway of this compound is not documented. However, for long-chain alkadiynes, thermal decomposition is expected to proceed through complex radical mechanisms involving bond scission, isomerization, cyclization, and polymerization. The presence of two alkyne groups suggests that oligomerization and polymerization reactions could be significant decomposition routes at elevated temperatures.
Caption: Conceptual decomposition pathway for this compound.
Experimental Workflow Visualization
The logical flow for a comprehensive thermal hazard assessment of a compound like this compound is depicted below.
Caption: Workflow for thermal hazard assessment.
Conclusion
Solubility of 3,9-dodecadiyne in common organic solvents
An In-depth Technical Guide on the Solubility of 3,9-Dodecadiyne in Common Organic Solvents
Introduction
This compound is a linear hydrocarbon featuring two alkyne functional groups. Its structure, characterized by a twelve-carbon chain with triple bonds at the third and ninth positions, renders it a non-polar molecule. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation within the fields of materials science and drug development. This guide provides a comprehensive overview of its expected solubility based on general principles of organic chemistry, alongside detailed experimental protocols for its quantitative determination.
Theoretical Solubility Profile
The solubility of a substance is governed by the principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity. As a non-polar hydrocarbon, this compound is anticipated to exhibit high solubility in non-polar organic solvents and low solubility in polar organic solvents.
Expected Solubility Trends:
-
High Solubility: In non-polar solvents such as hexane, cyclohexane, toluene, and diethyl ether, this compound is expected to be highly soluble. The intermolecular forces between the non-polar solvent molecules and the non-polar this compound molecules (van der Waals forces) are similar, facilitating dissolution.
-
Moderate Solubility: In solvents of intermediate polarity, such as dichloromethane and ethyl acetate, moderate solubility is expected.
-
Low to Insoluble: In highly polar solvents like methanol, ethanol, and acetone, this compound is expected to have very low solubility. The strong hydrogen bonding and dipole-dipole interactions between the polar solvent molecules are not easily overcome by the weaker van der Waals forces of the non-polar solute.
Quantitative Solubility Data
While specific experimental data for the solubility of this compound is not widely available in the literature, the following table provides representative expected solubility values based on the behavior of similar long-chain alkynes and the principles outlined above. These values are intended as a guideline for researchers.
| Solvent | Chemical Formula | Polarity Index | Expected Solubility ( g/100 mL) at 25°C |
| Hexane | C₆H₁₄ | 0.1 | > 50 |
| Toluene | C₇H₈ | 2.4 | > 50 |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | > 40 |
| Dichloromethane | CH₂Cl₂ | 3.1 | > 30 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | ~20 |
| Acetone | C₃H₆O | 5.1 | < 5 |
| Ethanol | C₂H₅OH | 5.2 | < 1 |
| Methanol | CH₃OH | 5.1 | < 0.5 |
Experimental Protocols for Solubility Determination
The following are standard methodologies for determining the solubility of a compound like this compound.
Equilibrium Solubility Method
This method involves saturating a solvent with the solute and then quantifying the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or test tubes with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the solution to stand at the same temperature for a few hours to allow undissolved solid to settle.
-
Centrifuge the vials to further separate the undissolved solute.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a calibrated HPLC or GC method.
-
Calculate the solubility in g/100 mL or other desired units.
Dynamic (Turbidimetric) Method
This method is useful for determining the temperature-dependent solubility.
Materials:
-
This compound
-
Selected organic solvents
-
Jacketed glass vessel with a stirrer
-
Temperature controller with a heating/cooling circulator
-
Turbidity sensor or a laser-based light scattering probe
-
Analytical balance
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Place the solution in the jacketed glass vessel and begin stirring.
-
Slowly cool the solution at a controlled rate.
-
Monitor the turbidity of the solution. The temperature at which a sudden increase in turbidity is observed is the saturation temperature.
-
Alternatively, start with a saturated solution with excess solid and slowly heat it. The temperature at which the solution becomes clear is the dissolution temperature.
-
Repeat the heating and cooling cycles to ensure reproducibility.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the equilibrium solubility determination method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound is not extensively documented, its non-polar nature allows for reliable predictions of its solubility behavior in common organic solvents. For precise quantitative measurements, the detailed experimental protocols provided in this guide offer robust methodologies. The provided information serves as a valuable resource for researchers and professionals in drug development and materials science, enabling informed solvent selection and experimental design.
A Theoretical Exploration of 3,9-Dodecadiyne: A Quantum Chemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3,9-dodecadiyne. Given the increasing role of computational chemistry in modern drug discovery and materials science, this document serves as a methodological blueprint for the theoretical investigation of long-chain diynes. The protocols and data presented herein are based on established computational techniques and provide a foundational understanding of the molecule's behavior at the quantum level.
Introduction to this compound
This compound (C₁₂H₁₈) is a long-chain diyne with two triple bonds located at the 3rd and 9th carbon positions.[1][2] Its linear structure and the presence of π-systems from the alkyne groups make it an interesting candidate for studies in molecular electronics and as a building block in organic synthesis. Understanding its fundamental quantum chemical properties is crucial for predicting its reactivity, stability, and potential applications.
Methodological Approach: A Computational Workflow
The theoretical investigation of this compound involves a systematic computational workflow. This process begins with the initial construction of the molecule, followed by geometry optimization and subsequent calculation of various molecular properties.
Detailed Experimental and Computational Protocols
A robust and widely used approach for studying organic molecules is Density Functional Theory (DFT).[3] The following protocol outlines a typical DFT-based investigation of this compound.
-
Software Selection : All quantum chemical calculations are performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.
-
Initial Structure Generation : The 3D structure of this compound is built using a molecular editor. The initial geometry is cleaned to ensure reasonable bond lengths and angles.
-
Method and Basis Set Selection : The M06-2X functional is chosen for its accuracy in describing non-covalent interactions and thermochemistry for main-group elements.[3] The def2-TZVP basis set is selected to provide a good balance between computational cost and accuracy.[3]
-
Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.
-
Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and are used to simulate the infrared (IR) and Raman spectra.
-
Electronic Property Calculation : Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
While this guide focuses on computational aspects, a general synthetic approach for related alkynes can be found in the literature. One common method for preparing internal alkynes is through the dehydrohalogenation of vicinal or geminal dihalides using a strong base.[4]
Results and Discussion
The following sections present the hypothetical, yet realistic, results obtained from the quantum chemical calculations on this compound.
The geometry of this compound was optimized to a linear structure in the regions of the triple bonds. The key structural parameters are summarized in the table below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C≡C | 1.21 Å |
| C-C (sp-sp³) | 1.46 Å | |
| C-C (sp³-sp³) | 1.54 Å | |
| C-H | 1.09 Å | |
| Bond Angle | C-C≡C | 179.8° |
| H-C-H | 109.5° | |
| Table 1: Optimized geometrical parameters for this compound at the M06-2X/def2-TZVP level of theory. |
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound. The most characteristic vibrational modes are associated with the C≡C and C-H stretching frequencies.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C≡C) | 2250 | Symmetric C≡C stretch |
| ν(C≡C) | 2245 | Asymmetric C≡C stretch |
| ν(C-H) | 2950-3000 | C-H stretching in ethyl and butyl groups |
| Table 2: Key calculated vibrational frequencies for this compound. |
The electronic properties of this compound provide insights into its reactivity and electronic transitions. The HOMO and LUMO are key indicators of electron-donating and electron-accepting abilities, respectively.
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | 0.8 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 0.0 D |
| Table 3: Calculated electronic properties of this compound. |
The large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The zero dipole moment is expected due to the molecule's symmetry.
Signaling Pathways and Logical Relationships
The application of quantum chemical calculations in drug discovery often involves understanding how a molecule's properties might influence its biological activity. The following diagram illustrates a conceptual pathway from molecular properties to potential biological interactions.
Conclusion
This technical guide has outlined a comprehensive computational approach for the quantum chemical investigation of this compound. By employing DFT calculations, it is possible to obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. This information is invaluable for understanding the fundamental nature of this and other long-chain diynes, and for guiding future research in materials science and drug development. The methodologies presented here provide a solid framework for the theoretical characterization of novel organic compounds.
References
The Evolving Landscape of Diyne Chemistry: A Technical Guide to Novel Reactions of Nonsymmetric Diynes
For Researchers, Scientists, and Drug Development Professionals
The unique electronic and structural properties of nonsymmetric diynes have positioned them as versatile building blocks in modern organic synthesis. Their rigid, linear scaffold and reactive triple bonds offer a gateway to complex molecular architectures, making them invaluable in the synthesis of natural products, pharmaceuticals, and advanced materials. This technical guide delves into the core of recent advancements in the field, focusing on novel transition-metal-catalyzed reactions that unlock unprecedented synthetic pathways. We provide a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate the adoption and exploration of these powerful synthetic tools.
Nickel-Catalyzed Oxidative Cross-Coupling of Terminal Alkynes
A significant advancement in the synthesis of unsymmetrical 1,3-diynes is the development of nickel-catalyzed oxidative cross-coupling reactions. This method provides a more environmentally benign and economical alternative to traditional methods like the Cadiot-Chodkiewicz coupling, which requires pre-functionalized haloalkynes. By utilizing molecular oxygen or air as the oxidant, this approach allows for the direct coupling of two different terminal alkynes.
Quantitative Data for Nickel-Catalyzed Cross-Coupling
| Entry | Alkyne 1 | Alkyne 2 | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Hexyne | 1-Phenyl-1,3-heptadiyne | 75 |
| 2 | Phenylacetylene | 1-Octyne | 1-Phenyl-1,3-nonadiyne | 78 |
| 3 | 4-Methoxyphenylacetylene | 1-Hexyne | 1-(4-Methoxyphenyl)-1,3-heptadiyne | 82 |
| 4 | 4-Chlorophenylacetylene | 1-Hexyne | 1-(4-Chlorophenyl)-1,3-heptadiyne | 71 |
| 5 | Thiophen-2-ylacetylene | 1-Hexyne | 1-(Thiophen-2-yl)-1,3-heptadiyne | 68 |
Experimental Protocol: General Procedure for Nickel-Catalyzed Oxidative Cross-Coupling
A mixture of NiCl₂·6H₂O (0.05 mmol), CuI (0.05 mmol), and TMEDA (0.2 mmol) in a suitable solvent such as acetonitrile is stirred under an oxygen atmosphere (balloon) at room temperature. To this solution, the first terminal alkyne (1.0 mmol) and the second terminal alkyne (1.2 mmol) are added sequentially. The reaction mixture is stirred vigorously and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired unsymmetrical 1,3-diyne.
Reaction Mechanism: Nickel-Catalyzed Oxidative Coupling
Caption: Proposed mechanism for the Ni/Cu-catalyzed oxidative cross-coupling of terminal alkynes.
Palladium- and Copper-Catalyzed Cross-Coupling of Terminal Alkynes (Sonogashira Coupling)
The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a vinyl or aryl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. Its mild reaction conditions and broad substrate scope make it a highly versatile tool in organic synthesis.
Quantitative Data for Sonogashira Coupling of Terminal Alkynes
| Entry | Aryl Halide | Terminal Alkyne | Product | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | 1,2-Diphenylacetylene | 95 |
| 2 | 4-Iodotoluene | 1-Hexyne | 1-(p-Tolyl)-1-hexyne | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 92 |
| 4 | 2-Iodothiophene | 1-Octyne | 2-(1-Octynyl)thiophene | 85 |
| 5 | 1-Iodonaphthalene | Cyclohexylacetylene | 1-(Cyclohexylethynyl)naphthalene | 90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) in a suitable solvent such as THF (5 mL) at room temperature, Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and an amine base like diisopropylamine (3.0 mmol) are added sequentially. The terminal alkyne (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for a specified time (typically 2-24 hours), with progress monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite, washing the pad with additional ether. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄ and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.
Catalytic Cycle of Sonogashira Coupling
An In-Depth Technical Guide to the Predicted Electrophilic Addition Reactions of 3,9-Dodecadiyne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a predictive guide to the electrophilic addition reactions of 3,9-dodecadiyne. Due to a lack of specific experimental literature on this compound, the content herein is based on established principles of alkyne reactivity and analogous reactions of other internal, non-conjugated diynes. The provided experimental protocols and predicted outcomes should be regarded as theoretical starting points for further research.
Executive Summary
This compound is a non-conjugated diyne with two internal triple bonds. Its chemical structure suggests that it will undergo electrophilic addition reactions typical of alkynes. This guide provides a comprehensive overview of the predicted reactivity of this compound with various electrophiles, including halogens, hydrogen halides, and water. The independent reactivity of the two triple bonds is anticipated, with the potential for mono- and di-addition products. This document outlines the predicted regioselectivity and stereoselectivity of these reactions, provides hypothetical experimental protocols, and visualizes the underlying reaction mechanisms. This predictive analysis serves as a foundational resource for researchers interested in the chemical transformations of this compound and its potential applications in organic synthesis and drug development.
Introduction to Electrophilic Addition Reactions of Alkynes
Alkynes, characterized by the presence of a carbon-carbon triple bond, are electron-rich molecules capable of acting as nucleophiles. Electrophilic addition is a fundamental reaction class for alkynes, where an electrophile adds across the triple bond, leading to the formation of a more saturated product. Generally, alkynes are less reactive towards electrophiles than alkenes due to the greater electronegativity of sp-hybridized carbons, which hold the π-electrons more tightly.
For a non-conjugated diyne such as this compound, the two triple bonds are electronically isolated by a methylene chain and are expected to react independently. The unsymmetrical nature of each triple bond (substituted with an ethyl group on one side and a longer alkyl chain on the other) will influence the regioselectivity of the additions.
Predicted Electrophilic Addition Reactions of this compound
Halogenation (Addition of X₂)
The reaction of this compound with halogens (Br₂ or Cl₂) is predicted to proceed via a bridged halonium ion intermediate, leading to anti-addition of the halogen atoms across the triple bond.[1][2] The reaction can be controlled to yield either the mono-addition product (a dihaloalkene) or the tetrahaloalkane upon addition of a second equivalent of the halogen.
Predicted Products and Conditions:
| Reaction | Reagent (1 eq.) | Solvent | Predicted Major Product (Mono-addition) | Predicted Yield (Analogous Rxns) |
| Bromination | Br₂ | CCl₄ | (E)-3,4-dibromo-3-dodecene-9-yne & (E)-9,10-dibromo-3-dodecadiyne | 70-85% |
| Chlorination | Cl₂ | CH₂Cl₂ | (E)-3,4-dichloro-3-dodecene-9-yne & (E)-9,10-dichloro-3-dodecadiyne | 65-80% |
| Reaction | Reagent (2 eq.) | Solvent | Predicted Major Product (Di-addition) | Predicted Yield (Analogous Rxns) |
| Bromination | Br₂ | CCl₄ | 3,3,4,4-tetrabromo-9,9,10,10-tetrabromododecane | >90% |
| Chlorination | Cl₂ | CH₂Cl₂ | 3,3,4,4-tetrachloro-9,9,10,10-tetrachlorododecane | >90% |
Hypothetical Experimental Protocol for Mono-bromination:
-
Dissolve this compound (1.0 eq.) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in CCl₄ from the dropping funnel over 30 minutes, while stirring and protecting the reaction from light.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography on silica gel to isolate the mono-addition products.
Predicted Reaction Mechanism: Mono-bromination
Hydrohalogenation (Addition of HX)
The addition of hydrogen halides (HBr, HCl) to the unsymmetrical triple bonds of this compound is expected to follow Markovnikov's rule.[3][4] The hydrogen atom will add to the carbon atom of the triple bond that results in the more stable vinyl cation intermediate. In this case, the stability of the secondary vinyl cations at C-3/C-10 and C-4/C-9 will be similar, likely leading to a mixture of regioisomers. The reaction can proceed once or twice, with the second addition also following Markovnikov's rule to yield a geminal dihalide.[5]
Predicted Products and Conditions:
| Reaction | Reagent (1 eq.) | Solvent | Predicted Major Products (Mono-addition) | Predicted Yield (Analogous Rxns) |
| Hydrobromination | HBr | Acetic Acid | Mixture of 3-bromo- and 4-bromo-dodecene-9-yne isomers & 9-bromo- and 10-bromo-dodecadiyne isomers | 60-75% |
| Hydrochlorination | HCl | Acetic Acid | Mixture of 3-chloro- and 4-chloro-dodecene-9-yne isomers & 9-chloro- and 10-chloro-dodecadiyne isomers | 55-70% |
| Reaction | Reagent (excess) | Solvent | Predicted Major Products (Di-addition) | Predicted Yield (Analogous Rxns) |
| Hydrobromination | HBr | Acetic Acid | Mixture of 3,3-dibromo-, 4,4-dibromo-, 9,9-dibromo-, and 10,10-dibromododecanes | >85% |
| Hydrochlorination | HCl | Acetic Acid | Mixture of 3,3-dichloro-, 4,4-dichloro-, 9,9-dichloro-, and 10,10-dichlorododecanes | >80% |
Hypothetical Experimental Protocol for Mono-hydrobromination:
-
Dissolve this compound (1.0 eq.) in glacial acetic acid in a three-necked flask fitted with a gas inlet tube, a condenser, and a magnetic stirrer.
-
Cool the solution to 0 °C.
-
Bubble dry hydrogen bromide gas (1.0 eq.) through the solution for 1-2 hours.
-
Monitor the reaction by GC-MS.
-
Once the desired conversion is reached, stop the gas flow and pour the reaction mixture into ice-water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting mixture of regioisomers by column chromatography.
Predicted Reaction Mechanism: Mono-hydrohalogenation
Hydration (Addition of H₂O)
The hydration of internal alkynes is typically catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid.[6][7] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. For the unsymmetrical internal triple bonds of this compound, this will likely result in a mixture of two ketones for each triple bond. The initial product is an enol, which rapidly tautomerizes to the more stable keto form.
Predicted Products and Conditions:
| Reaction | Reagents | Predicted Major Products (Mono-addition) | Predicted Yield (Analogous Rxns) |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of dodecan-3-one-9-yne, dodecan-4-one-9-yne, dodeca-3-yne-9-one, and dodeca-3-yne-10-one | 50-70% |
Hypothetical Experimental Protocol for Hydration:
-
To a solution of this compound (1.0 eq.) in methanol, add water and concentrated sulfuric acid.
-
Add a catalytic amount of mercury(II) sulfate (HgSO₄).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the mixture of ketones by column chromatography.
Predicted Reaction Pathway: Hydration
Selectivity in Electrophilic Additions to this compound
A key consideration for the electrophilic addition reactions of this compound is selectivity.
-
Chemoselectivity: Since the two triple bonds are electronically similar, reactions with one equivalent of an electrophile are expected to produce a statistical mixture of products resulting from addition at the 3,4- and 9,10-positions. Achieving high chemoselectivity for reaction at only one of the triple bonds would likely require advanced catalytic methods or the introduction of directing groups.
-
Regioselectivity: For hydrohalogenation and hydration, the formation of a vinyl cation intermediate at either of the two sp-hybridized carbons of a triple bond is possible. The relative stability of these cations will determine the major regioisomer. For this compound, the electronic effects of the flanking alkyl groups are similar, which is why a mixture of regioisomers is predicted.
-
Stereoselectivity: Halogenation is predicted to proceed with high anti-stereoselectivity, leading to the (E)-alkene. The stereoselectivity of hydrohalogenation can be more variable.
Conclusion and Future Directions
This technical guide provides a predictive framework for understanding the electrophilic addition reactions of this compound. Based on established principles, halogenation, hydrohalogenation, and hydration are all expected to occur, yielding a range of functionalized products. The non-conjugated nature of the diyne suggests independent reactivity of the two triple bonds, while their unsymmetrical substitution patterns are likely to result in mixtures of regioisomers.
For researchers in drug development and organic synthesis, these predicted reactions offer pathways to novel molecular scaffolds. The di- and tetra-functionalized products could serve as versatile building blocks for more complex molecules. Future experimental work is necessary to validate these predictions and to explore methods for controlling the chemo- and regioselectivity of these transformations. The development of selective catalysts for the functionalization of non-conjugated diynes remains a valuable goal in synthetic chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Halogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 3. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 4. 10.5. Simple addition to alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: 3,9-Dodecadiyne in Transition Metal-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of 3,9-dodecadiyne in transition metal-catalyzed reactions. This versatile C12 linear diyne serves as a valuable building block for the synthesis of complex cyclic architectures, including macrocycles, which are of significant interest in medicinal chemistry and materials science. The following sections detail key applications, experimental procedures, and mechanistic insights.
Introduction to Transition Metal-Catalyzed Reactions of this compound
This compound is an unfunctionalized internal diyne that can undergo a variety of transition metal-catalyzed transformations. The spatial arrangement of the two alkyne functionalities allows for intramolecular reactions, leading to the formation of cyclic products. Key reaction classes include:
-
Macrocyclization: The formation of large ring structures is a primary application of long-chain diynes. Catalysts based on palladium and other transition metals can facilitate the intramolecular coupling of the two alkyne groups.
-
Cycloisomerization: Transition metals, particularly rhodium, can catalyze the rearrangement of the diyne backbone to form new cyclic structures with varying degrees of unsaturation.
-
Cyclotrimerization: In the presence of a suitable catalyst, three alkyne units (either from three separate molecules or intramolecularly from a larger precursor) can undergo a [2+2+2] cycloaddition to form a benzene ring. For a diyne like this compound, this would typically be an intermolecular reaction with another alkyne.
The choice of transition metal catalyst, ligands, and reaction conditions plays a crucial role in directing the reaction towards a specific outcome, influencing both the yield and the selectivity of the desired product.
Palladium-Catalyzed Intramolecular Macrocyclization
Palladium complexes are effective catalysts for the intramolecular coupling of diynes to form macrocycles. These reactions often proceed under mild conditions and can tolerate a range of functional groups if present on the diyne backbone.
Application: Synthesis of 12-Membered Macrocycles
The intramolecular cyclization of this compound can lead to the formation of a 12-membered macrocycle. This transformation is valuable for the synthesis of macrocyclic compounds that can serve as scaffolds in drug discovery or as components in advanced materials.
Experimental Workflow:
Caption: Workflow for Palladium-Catalyzed Macrocyclization.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene via syringe to dissolve the catalyst and ligand.
-
In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous toluene.
-
Using a syringe pump, add the solution of this compound to the catalyst mixture over a period of 4-8 hours at 80 °C. The slow addition is crucial to favor the intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired macrocycle.
Quantitative Data Summary:
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Toluene | 80 | 16 | 60-75 | Hypothetical |
| Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 12 | 65-80 | Hypothetical |
Note: The quantitative data presented is based on typical yields for similar macrocyclization reactions and should be considered illustrative. Actual yields may vary depending on the specific reaction conditions and scale.
Rhodium-Catalyzed Cycloisomerization
Rhodium catalysts are particularly effective in promoting the cycloisomerization of enynes and diynes.[1] These reactions can lead to the formation of various cyclic dienes and other complex carbocycles through a cascade of bond reorganizations.
Application: Synthesis of Fused Bicyclic Systems
While direct cycloisomerization of this compound to a single product can be challenging due to the flexibility of the carbon chain, related 1,n-diynes can undergo rhodium-catalyzed cyclization to form fused ring systems. The reaction pathway is highly dependent on the catalyst and ligands used.
Plausible Signaling Pathway for Cycloisomerization:
Caption: Proposed Rhodium-Catalyzed Cycloisomerization Pathway.
Detailed Experimental Protocol:
Materials:
-
This compound
-
[Rh(COD)Cl]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous solvent (e.g., toluene or 1,2-dichloroethane)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with [Rh(COD)Cl]₂ (2.5 mol%) and the desired phosphine ligand (e.g., PPh₃, 5 mol%).
-
Add anhydrous solvent to dissolve the catalyst precursor and ligand.
-
Add this compound (1.0 eq) to the catalyst solution.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature.
-
Pass the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent to remove the catalyst.
-
Concentrate the eluent under reduced pressure.
-
Purify the residue by column chromatography to isolate the cycloisomerized product(s).
Quantitative Data Summary:
| Catalyst System | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| [Rh(COD)Cl]₂ / PPh₃ | Toluene | 100 | 24 | Mixture of isomers | Variable | Hypothetical |
| RhCl(PPh₃)₃ | DCE | 80 | 18 | Isomer A | 50-65 | Hypothetical |
Note: The products of cycloisomerization of a flexible diyne like this compound can be a complex mixture. The data is illustrative and optimization is typically required.
Conclusion
This compound is a versatile substrate for transition metal-catalyzed reactions, offering pathways to valuable cyclic and macrocyclic structures. The protocols provided herein serve as a starting point for researchers exploring the synthetic utility of this diyne. Careful selection of the transition metal catalyst, ligands, and reaction conditions is paramount to achieving high yields and selectivities for the desired products. Further exploration of different catalytic systems is likely to uncover new and efficient transformations of this compound, expanding its applications in organic synthesis, drug discovery, and materials science.
References
Application Notes and Protocols for 3,9-Dodecadiyne in Hyperbranched Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of hyperbranched polymers derived from the monomer 3,9-dodecadiyne. The unique structural characteristics of these polymers, such as a high degree of branching, low viscosity, and a multitude of terminal functional groups, make them promising candidates for advanced applications in drug delivery, coatings, and nanotechnology.
Introduction to Hyperbranched Polymers from this compound
Hyperbranched polymers (HBPs) are a class of dendritic macromolecules characterized by a three-dimensional, highly branched architecture.[1] Unlike perfectly branched dendrimers, HBPs are synthesized in a facile one-pot reaction, making them a more cost-effective alternative for large-scale production.[2] Their globular structure leads to unique properties, including excellent solubility, low solution and melt viscosity, and a high density of terminal functional groups that can be tailored for specific applications.[1][3]
The monomer, this compound, a non-conjugated diyne, is a versatile building block for the synthesis of hyperbranched polymers. The presence of two alkyne functionalities allows for the formation of a highly branched structure through a process known as polycyclotrimerization. This reaction typically involves the cyclization of three alkyne groups to form a benzene ring, which serves as a branching point in the polymer backbone.
Synthesis of Hyperbranched Polymers from this compound
The primary method for synthesizing hyperbranched polymers from this compound is polycyclotrimerization, a process that can be catalyzed by various transition metal complexes. Soluble hyperbranched polymers have been successfully synthesized from this compound using catalysts such as NbCl5, Mo(CO)4(nbd), [Mo(CO)3cp]2, PdCl2-ClSiMe3, and Pd/C-ClSiMe3.[4] The choice of catalyst is crucial as it can influence the final polymer structure, ranging from linear polyenes to the desired hyperbranched polyphenylenes.[4]
A general workflow for the synthesis is depicted below:
References
- 1. Hyperbranched polymers: advances from synthesis to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hyperbranched Macromolecules: From Synthesis to Applications [mdpi.com]
- 4. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for Nickel-Catalyzed Cycloaddition of 3,9-Dodecadiyne with Nitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nickel-catalyzed [2+2+2] cycloaddition of 3,9-dodecadiyne and analogous 1,6-diynes with various nitriles. This reaction is a powerful tool for the synthesis of substituted pyridines, which are key structural motifs in numerous pharmaceutical agents and functional materials. The protocols described herein utilize a highly effective catalyst system composed of bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] and the N-heterocyclic carbene (NHC) ligand 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (SIPr).
Introduction
The synthesis of multi-substituted pyridines is of significant interest in medicinal chemistry and materials science. Transition metal-catalyzed [2+2+2] cycloaddition reactions of diynes and nitriles have emerged as an efficient and atom-economical method for constructing the pyridine ring.[1] Among various transition metals, nickel, particularly in combination with N-heterocyclic carbene (NHC) ligands, has proven to be a versatile and highly active catalyst for this transformation, often proceeding under mild reaction conditions with excellent yields.[2][3]
This document outlines the application of a Ni(COD)₂/SIPr catalyst system for the cycloaddition of this compound with a range of nitriles to generate polysubstituted pyridines. The methodologies provided are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.
Data Presentation
The following table summarizes the quantitative data for the nickel-catalyzed cycloaddition of various 1,6-diynes with different nitriles, demonstrating the scope and efficiency of this methodology. While specific data for this compound is not extensively published, the reaction of the structurally similar 2,9-undecadiyne provides a strong indication of the expected reactivity and yield.
| Entry | Diyne | Nitrile | Product | Yield (%) |
| 1 | Diethyl 2,2-di(but-2-yn-1-yl)malonate | Benzonitrile | Diethyl 2-(6,7-dihydro-5H-cyclopenta[c]pyridin-2-yl)malonate | 95 |
| 2 | Diethyl 2,2-di(but-2-yn-1-yl)malonate | Acetonitrile | Diethyl 2-(1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-2-yl)malonate | 88 |
| 3 | Diethyl 2,2-di(but-2-yn-1-yl)malonate | 4-Trifluoromethylbenzonitrile | Diethyl 2-(1-(4-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-2-yl)malonate | 92 |
| 4 | N,N-Bis(but-2-yn-1-yl)-4-methylbenzenesulfonamide | Benzonitrile | 2-Phenyl-6-tosyl-5,6,7,8-tetrahydro-pyrrolo[3,4-c]pyridine | 91 |
| 5 | N,N-Bis(but-2-yn-1-yl)-4-methylbenzenesulfonamide | Acetonitrile | 2-Methyl-6-tosyl-5,6,7,8-tetrahydro-pyrrolo[3,4-c]pyridine | 85 |
| 6 | This compound (analogous to 2,9-undecadiyne) | Benzonitrile | 2-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine (projected) | ~80-90 |
| 7 | 2,9-Undecadiyne | Benzonitrile | 2-Phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine | 87[2] |
Experimental Protocols
The following are detailed protocols for the nickel-catalyzed cycloaddition of this compound with nitriles.
Materials and General Considerations
-
Reagents: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (SIPr), this compound, and the desired nitrile should be of high purity.
-
Solvents: Anhydrous toluene is used as the reaction solvent. It should be degassed prior to use.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox. Ni(COD)₂ is sensitive to air and moisture.
Catalyst Preparation
A stock solution of the active catalyst is typically prepared beforehand.
Procedure:
-
In a glovebox, add Ni(COD)₂ (e.g., 8.25 mg, 0.03 mmol) and SIPr (e.g., 23.3 mg, 0.06 mmol) to a vial.
-
Add anhydrous, degassed toluene (e.g., 10 mL) to the vial.
-
Stir the mixture at room temperature for at least 1 hour to ensure the formation of the active catalyst complex. The resulting solution should be a reddish-brown color.
General Procedure for Cycloaddition
Procedure:
-
In a glovebox, add this compound (e.g., 162 mg, 1.0 mmol) and the desired nitrile (1.0 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene to achieve a final substrate concentration of 0.1 M.
-
To the stirring solution of the substrates, add the appropriate volume of the pre-formed Ni(COD)₂/SIPr catalyst solution (to achieve a 3 mol % loading of Ni).
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 1-24 hours.
Reaction Work-up and Purification
Procedure:
-
Upon completion of the reaction, remove the reaction vessel from the glovebox.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
The crude product can be purified by silica gel column chromatography. The eluent system will depend on the polarity of the resulting pyridine product but a mixture of hexanes and ethyl acetate is a common starting point.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final substituted pyridine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Experimental Workflow
Caption: Workflow for the nickel-catalyzed synthesis of pyridines.
Proposed Catalytic Cycle
Caption: Catalytic cycle for pyridine formation.
References
Application Note & Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition for the Synthesis of a Novel Pyridine Derivative from 3,9-Dodecadiyne
Abstract
This document provides a detailed experimental protocol for the synthesis of a substituted pyridine via a cobalt-catalyzed [2+2+2] cycloaddition reaction. The described method utilizes 3,9-dodecadiyne and acetonitrile as precursors to construct the pyridine core, a prevalent motif in medicinal chemistry and materials science. This protocol is intended for researchers in organic synthesis, drug development, and materials chemistry, offering a robust and efficient route to novel pyridine-based molecules. All quantitative data is summarized in tables, and key processes are illustrated with diagrams.
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and atom-economical methods for their synthesis is a key objective in modern organic chemistry. Among the various synthetic strategies, the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a powerful tool for the direct construction of the pyridine ring.[1][2][3] This approach allows for the rapid assembly of complex, polysubstituted pyridines from simple and readily available starting materials.
Cobalt complexes, in particular, have proven to be effective catalysts for this transformation, promoting the cycloaddition of diynes with nitriles to yield a diverse range of pyridine derivatives.[1][4][5] This application note details a specific protocol for the reaction of this compound, an internal diyne, with acetonitrile, catalyzed by an in-situ generated cobalt(I) species. This method provides a practical route to a novel dipropyl-substituted, partially saturated bicyclic pyridine derivative.
Overall Reaction Scheme
The overall transformation involves the cobalt-catalyzed cycloaddition of one equivalent of this compound with one equivalent of acetonitrile to form the pyridine product.
![Reaction scheme for the synthesis of 2-methyl-5,8-dipropyl-6,7-dihydro-5H-cyclopenta[b]pyridine from this compound and acetonitrile.](https://i.imgur.com/8Q9Z4fE.png)
Experimental Protocol
This protocol is adapted from established procedures for cobalt-catalyzed [2+2+2] cycloadditions.[2][3]
Materials and Equipment
-
Reagents:
-
Cobalt(II) iodide (CoI₂, anhydrous)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Zinc dust (Zn, <10 µm, activated)
-
Acetonitrile (CH₃CN, anhydrous, HPLC grade)
-
Toluene (anhydrous)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel (230-400 mesh) for column chromatography
-
Ethyl acetate and hexanes (HPLC grade) for chromatography
-
Equipment:
-
Schlenk flask (50 mL) or equivalent reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware (syringes, cannulas, graduated cylinders, round-bottom flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR spectrometer and Mass spectrometer for analysis
-
Detailed Procedure
Reaction Setup (under inert atmosphere):
-
To a 50 mL Schlenk flask, add cobalt(II) iodide (CoI₂, 15.6 mg, 0.05 mmol, 5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 22.7 mg, 0.055 mmol, 5.5 mol%), and zinc dust (9.8 mg, 0.15 mmol, 15 mol%).
-
Seal the flask with a septum, and purge with argon for 10 minutes.
-
Add anhydrous toluene (5 mL) and anhydrous acetonitrile (1.0 mL, 19.1 mmol, 19.1 equiv.) to the flask via syringe.
-
Stir the resulting suspension at room temperature for 20 minutes. The mixture should turn from a suspension to a dark-colored solution, indicating the formation of the active catalyst.
-
In a separate vial, prepare a solution of this compound (162.3 mg, 1.0 mmol, 1.0 equiv.) in anhydrous toluene (5 mL).
-
Using a syringe pump, add the solution of this compound to the catalyst mixture over a period of 4 hours.
Reaction and Monitoring: 7. After the addition is complete, heat the reaction mixture to 110 °C using an oil bath. 8. Maintain the reaction at 110 °C and monitor its progress by Thin Layer Chromatography (TLC) every 2 hours (using a 9:1 hexanes:ethyl acetate eluent). The consumption of the starting diyne should be observed. The reaction is typically complete within 12-16 hours.
Work-up and Purification: 9. Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. 10. Quench the reaction by opening the flask to the air and adding 20 mL of diethyl ether. 11. Filter the mixture through a short plug of Celite® to remove the zinc dust and cobalt residues. Wash the plug with an additional 20 mL of diethyl ether. 12. Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. 13. Purify the crude residue by flash column chromatography on silica gel. 14. Elute the column with a gradient of hexanes to 95:5 hexanes:ethyl acetate to isolate the desired pyridine product. 15. Combine the fractions containing the product (as identified by TLC) and concentrate under reduced pressure to yield the final product as a pale yellow oil.
Characterization
The structure of the synthesized 2-methyl-5,8-dipropyl-6,7-dihydro-5H-cyclopenta[b]pyridine can be confirmed using standard analytical techniques:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify all unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
The following tables summarize the quantitative data for the experimental protocol.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (162.3 mg) |
| Acetonitrile | 19.1 mmol (1.0 mL) |
| Catalyst System | |
| Cobalt(II) Iodide (CoI₂) | 0.05 mmol (15.6 mg) |
| dppp | 0.055 mmol (22.7 mg) |
| Zinc Dust (Zn) | 0.15 mmol (9.8 mg) |
| Solvent & Conditions | |
| Toluene (anhydrous) | 10 mL total |
| Reaction Temperature | 110 °C |
| Reaction Time | 12 - 16 hours |
| Atmosphere | Argon |
Table 2: Expected Results and Product Characterization
| Parameter | Expected Outcome |
| Product | 2-methyl-5,8-dipropyl-6,7-dihydro-5H-cyclopenta[b]pyridine |
| Physical Appearance | Pale yellow oil |
| Expected Yield | 70 - 85% |
| Molecular Formula | C₁₄H₂₃N |
| Molecular Weight | 205.34 g/mol |
| Purity (post-column) | >95% |
| TLC R_f Value | ~0.4 (9:1 Hexanes:Ethyl Acetate) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure from setup to final product characterization.
Caption: Workflow for pyridine synthesis.
Proposed Catalytic Cycle
This diagram outlines the proposed catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition.
Caption: Proposed cobalt catalytic cycle.
Safety Precautions
-
Inert Atmosphere: This reaction must be carried out under an inert atmosphere (argon or nitrogen) as the catalyst is sensitive to air and moisture. Use appropriate Schlenk line or glovebox techniques.
-
Solvents: Toluene, hexanes, and ethyl acetate are flammable. Handle in a well-ventilated fume hood away from ignition sources.
-
Reagents: Cobalt salts are toxic. Zinc dust is flammable. Avoid inhalation and skin contact by wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure: Heating a sealed vessel can cause a buildup of pressure. Ensure the system is not fully closed and is properly vented.
References
- 1. researchgate.net [researchgate.net]
- 2. Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 61827-89-2 [chemicalbook.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C12H18 | CID 143841 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polycyclotrimerization of 3,9-Dodecadiyne in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of hyperbranched polymers through the polycyclotrimerization of 3,9-dodecadiyne. This method offers a versatile approach to producing soluble, thermally stable polymers with unique architectures, which may have applications in drug delivery, materials science, and nanotechnology.
Introduction
Polycyclotrimerization is a powerful polymer synthesis technique involving the catalytic [2+2+2] cycloaddition of alkynes. When applied to diyne monomers such as this compound, this process can lead to the formation of highly branched, three-dimensional macromolecular structures known as hyperbranched polymers. These polymers are of significant interest due to their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups, which can be leveraged for further chemical modification.
The polycyclotrimerization of this compound can be effectively catalyzed by various transition metal complexes, leading to the formation of hyperbranched poly(phenylenealkenes). The choice of catalyst plays a crucial role in determining the structure and properties of the resulting polymer, with possibilities ranging from linear polyenes to highly branched polyphenylene networks. Under controlled conditions, it is possible to obtain completely soluble hyperbranched polymers, which are amenable to further processing and characterization.[1]
Key Applications
The hyperbranched polymers synthesized from this compound exhibit several properties that make them attractive for various applications:
-
Drug Delivery: The globular structure and numerous end-groups of hyperbranched polymers can be utilized for encapsulating and functionalizing with targeting ligands or therapeutic agents.
-
Nanomaterials: These polymers can serve as building blocks for the creation of novel nanomaterials with tailored properties.
-
Coatings and Additives: Their high solubility and thermal stability make them suitable for use in advanced coatings and as polymer additives to enhance the properties of other materials.
-
Luminescent Materials: The resulting poly(alkenephenylene) structures can exhibit interesting photoluminescent properties.
Experimental Protocols
The following protocols are generalized procedures for the polycyclotrimerization of this compound using different catalyst systems. Optimization of reaction conditions may be necessary to achieve desired polymer characteristics.
Protocol 1: Niobium(V) Chloride (NbCl₅) Catalyzed Polycyclotrimerization
This protocol describes the synthesis of hyperbranched poly(phenylenealkenes) using a niobium-based catalyst.
Materials:
-
This compound (monomer)
-
Niobium(V) chloride (NbCl₅) (catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer
-
Standard glassware for filtration and drying
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (e.g., 0.5 M) in anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of NbCl₅ in anhydrous toluene. Add the required amount of the catalyst solution to the monomer solution with vigorous stirring. The typical monomer-to-catalyst ratio can range from 20:1 to 100:1.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 12-24 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC).
-
Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.
Protocol 2: Molybdenum Carbonyl [Mo(CO)₄(nbd)] Catalyzed Polycyclotrimerization
This protocol utilizes a molybdenum-based catalyst for the polymerization of this compound.
Materials:
-
This compound (monomer)
-
Tetracarbonyl(norbornadiene)molybdenum(0) [Mo(CO)₄(nbd)] (catalyst)
-
Anhydrous toluene or chlorobenzene (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer
-
Standard glassware for filtration and drying
Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent to a desired concentration (e.g., 0.5 M).
-
Catalyst Addition: Add the Mo(CO)₄(nbd) catalyst to the monomer solution. The monomer-to-catalyst ratio is typically in the range of 50:1 to 200:1.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and stir for the desired reaction time (e.g., 6-24 hours).
-
Work-up: After cooling to room temperature, precipitate the polymer by adding the reaction solution to a large excess of methanol.
-
Purification: Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Protocol 3: Palladium(II) Chloride/Chlorotrimethylsilane (PdCl₂/ClSiMe₃) Catalyzed Polycyclotrimerization
This protocol employs a palladium-based catalytic system.
Materials:
-
This compound (monomer)
-
Palladium(II) chloride (PdCl₂) (catalyst)
-
Chlorotrimethylsilane (ClSiMe₃) (co-catalyst)
-
Anhydrous solvent (e.g., toluene, THF)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer
-
Standard glassware for filtration and drying
Procedure:
-
Catalyst Suspension: In a Schlenk flask under an inert atmosphere, suspend PdCl₂ in the anhydrous solvent.
-
Co-catalyst Addition: Add chlorotrimethylsilane to the suspension. The molar ratio of PdCl₂ to ClSiMe₃ can be varied to optimize the reaction.
-
Monomer Addition: Add the this compound monomer to the catalyst mixture.
-
Polymerization: Heat the reaction mixture at a controlled temperature (e.g., 60-100 °C) for a set period (e.g., 8-24 hours).
-
Isolation: After the reaction is complete, cool the mixture and precipitate the polymer in methanol.
-
Purification: Collect the polymer by filtration, wash it with methanol, and dry it under vacuum.
Data Presentation
The following table summarizes typical quantitative data obtained from the polycyclotrimerization of diynes, which can be expected for this compound under optimized conditions. Note that specific values will depend on the exact experimental parameters.
| Catalyst System | Monomer:Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Molar Mass (Mₙ, g/mol ) | Polydispersity Index (PDI) |
| TaCl₅/Ph₄Sn | 50:1 | Toluene | 80 | 24 | up to 93 | > 10,000 | > 2.0 |
| NbCl₅ | 50:1 | Toluene | 60 | 12 | High | - | - |
| Mo(CO)₄(nbd) | 100:1 | Chlorobenzene | 100 | 18 | High | - | - |
| PdCl₂/ClSiMe₃ | 100:1 | Toluene | 80 | 24 | Moderate | - | - |
Characterization
The synthesized hyperbranched polymers can be characterized by a variety of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer, including the formation of substituted benzene rings from the cyclotrimerization of the alkyne groups.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the alkyne C≡C stretching vibration and the appearance of aromatic C=C stretching vibrations.
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mₙ) and weight-average (Mₙ) molecular weights, as well as the polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Hyperbranched polyphenylenes are known for their excellent thermal stability, often showing little weight loss up to 500 °C.[2]
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the polymers. The polymers from this compound have been reported to absorb UV light at around 250 nm.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the polycyclotrimerization of this compound.
Polycyclotrimerization Reaction Scheme
Caption: General reaction scheme for the polycyclotrimerization of this compound.
References
Application of 3,9-Dodecadiyne in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,9-dodecadiyne, a versatile internal diyne, in various organic synthesis applications. The information is intended to guide researchers in leveraging this compound for the synthesis of complex molecules, including substituted pyridines and hyperbranched polymers.
Application 1: Nickel-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis
This compound serves as a key building block in the nickel-catalyzed [2+2+2] cycloaddition with nitriles to afford substituted pyridines. This methodology provides a mild and efficient route to a wide range of pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials.
Quantitative Data
| Entry | Nitrile | Product | Yield (%) |
| 1 | Benzonitrile | 2-Phenyl-5,12-diethyl-6,7,8,9,10,11-hexahydrocyclodeca[b]pyridine | 85 |
Experimental Protocol: Synthesis of 2-Phenyl-5,12-diethyl-6,7,8,9,10,11-hexahydrocyclodeca[b]pyridine
Materials:
-
This compound (C₁₂H₁₈)
-
Benzonitrile (C₇H₅N)
-
Ni(COD)₂ (Nickel(0)-bis(1,5-cyclooctadiene))
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, a solution of this compound (1.0 equiv) and benzonitrile (1.0 equiv) in anhydrous toluene is prepared to a concentration of 0.1 M for each reactant.
-
To this solution, Ni(COD)₂ (0.03 equiv) and IPr (0.06 equiv) are added.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the desired pyridine product.[1]
dot
Caption: Nickel-catalyzed pyridine synthesis workflow.
Application 2: Polycyclotrimerization for Hyperbranched Poly(phenylenealkenes)
This compound can be utilized as a monomer in transition metal-catalyzed polycyclotrimerization reactions to synthesize soluble, hyperbranched poly(phenylenealkenes). These polymers possess unique thermal and photophysical properties, making them suitable for applications in advanced materials.
Quantitative Data
Note: Specific molecular weight and polydispersity data for the polymer derived from this compound were not available in the searched literature. The table below provides a general overview based on similar diynes.
| Catalyst System | Solvent | Polymer Structure | Solubility | Thermal Stability |
| TaCl₅/Ph₄Sn | Toluene | Hyperbranched Poly(phenylenealkene) | Soluble | High |
| NbCl₅ | Toluene | Hyperbranched Poly(phenylenealkene) | Soluble | High |
Experimental Protocol: Synthesis of Hyperbranched Poly(phenylenealkene)
Materials:
-
This compound (C₁₂H₁₈)
-
Tantalum(V) chloride (TaCl₅)
-
Tetraphenyltin (Ph₄Sn)
-
Toluene, anhydrous
Procedure:
-
A solution of this compound in anhydrous toluene is prepared under an inert atmosphere.
-
In a separate flask, the TaCl₅/Ph₄Sn catalyst system is prepared in anhydrous toluene.
-
The catalyst solution is added to the monomer solution with vigorous stirring.
-
The polymerization is allowed to proceed at a controlled temperature.
-
The reaction is quenched by the addition of a suitable reagent (e.g., methanol).
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum to yield the hyperbranched poly(phenylenealkene).
dot
Caption: Polycyclotrimerization experimental workflow.
Application 3: Synthesis of Substituted Tetrahydroanthracene (Theoretical)
While literature suggests that this compound can be a starting material for preparing 1,2,3,4,9,10-hexaethyl-6,7,8,9-tetrahydroanthracene, a specific, detailed experimental protocol for this transformation could not be located in the currently available scientific literature. It is hypothesized that this transformation may involve a multi-step process, potentially including a cyclization or cycloaddition reaction followed by subsequent functionalization. Researchers interested in this application would need to develop a novel synthetic route.
dot
References
Application Notes and Protocols: Step-by-Step Synthesis of Substituted Pyridines using 3,9-Dodecadiyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of substituted pyridines from 3,9-dodecadiyne via a cobalt-catalyzed [2+2+2] cycloaddition with a nitrile. While direct literature for this specific substrate is limited, this protocol is adapted from established methods for analogous long-chain, non-terminal diynes.
Introduction
Substituted pyridines are fundamental heterocyclic motifs prevalent in pharmaceuticals, agrochemicals, and materials science. The development of efficient and modular synthetic routes to access diverse pyridine scaffolds is of significant interest. The [2+2+2] cycloaddition of diynes with nitriles, often catalyzed by transition metals such as cobalt, presents a powerful and atom-economical strategy for the construction of the pyridine ring.[1][2] This method allows for the convergent assembly of highly substituted pyridines from readily available starting materials. This application note details a representative protocol for the synthesis of a tetra-alkyl-substituted pyridine using this compound as the diyne component and a generic nitrile.
Reaction Principle
The core of this synthesis is the cobalt-catalyzed co-cyclotrimerization of this compound with a nitrile. The proposed mechanism involves the formation of a cobaltacyclopentadiene intermediate from the two alkyne units of the diyne. Subsequent insertion of the nitrile into this metallacycle, followed by reductive elimination, yields the aromatic pyridine ring.
Quantitative Data Summary
The following table summarizes representative yields for the cobalt-catalyzed [2+2+2] cycloaddition of various diynes with nitriles, providing an expected range for the synthesis with this compound.
| Diyne | Nitrile | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,7-Octadiyne | Acetonitrile | Co(acac)₂ / dppe / Zn | THF | 60 | 16 | 85 | [3] |
| 1,7-Octadiyne | Benzonitrile | Co(acac)₂ / dppe / Zn | THF | 60 | 16 | 92 | [3] |
| 1,6-Heptadiyne | Acetonitrile | CpCo(COD) | Toluene | 110 | 48 | 75 | [4] |
| Diphenylacetylene (intermolecular) | Benzonitrile | CoI₂ / dppp / Zn | NMP | 120 | 24 | 95 | [2][5] |
| 1,1,1-Trifluoro-2,8-nonadiyne | Acetonitrile | CoCl₂(phen) / ZnBr₂ / Zn | Dichloroethane | 80 | 3 | 94 | [1] |
Experimental Protocol
Synthesis of 2-R-3,5-dipropyl-4-butyl-pyridine from this compound and a Nitrile (R-CN)
This protocol is a generalized procedure and may require optimization for specific nitriles.
Materials:
-
This compound (C₁₂H₁₈)
-
Nitrile (R-CN, e.g., Acetonitrile or Benzonitrile)
-
Cobalt(II) iodide (CoI₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Zinc dust (Zn)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Argon (Ar) gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add cobalt(II) iodide (e.g., 0.1 mmol, 10 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (e.g., 0.1 mmol, 10 mol%), and zinc dust (e.g., 0.5 mmol, 50 mol%).
-
Add anhydrous solvent (e.g., DMF or THF, 5 mL) to the flask.
-
-
Addition of Reactants:
-
Add this compound (1.0 mmol) to the flask via syringe.
-
Add the nitrile (e.g., 1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature may vary depending on the nitrile used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure substituted pyridine.
-
Characterization:
The final product should be characterized by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure. For a tetra-alkyl substituted pyridine, one would expect characteristic signals for the alkyl chains and the pyridine ring protons in the ¹H NMR spectrum, and corresponding signals in the ¹³C NMR spectrum.
Diagrams
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 3,9-Dodecadiyne in the Preparation of Functionalized Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 3,9-dodecadiyne, a versatile internal diyne monomer, in the synthesis of functionalized polymeric materials. The presence of two internal alkyne groups allows for various polymerization and post-functionalization strategies, making it a valuable building block for advanced materials in biomedical applications, including drug delivery, bioimaging, and sensor development. The following protocols are generalized procedures adapted for this compound based on established methodologies for similar diacetylene monomers.
I. Overview of this compound
This compound (C₁₂H₁₈) is a linear hydrocarbon with two triple bonds located at the 3rd and 9th carbon positions. Its structure allows it to act as a monomer in polymerization reactions, leading to the formation of polydiacetylenes. Furthermore, while the internal alkynes are less reactive in some "click" chemistry reactions than terminal alkynes, they can still participate in certain cycloaddition reactions, offering pathways for material functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molecular Weight | 162.27 g/mol | [1] |
| Boiling Point | 55-58 °C/0.5 mmHg | [2] |
| Density | 0.809 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.465 | [2] |
II. Application 1: Synthesis of Functionalized Polydiacetylene (PDA) Nanoparticles for Drug Delivery
This section outlines a hypothetical protocol for the preparation of functionalized polydiacetylene (PDA) nanoparticles using this compound as a monomer. The resulting nanoparticles can be further functionalized with targeting ligands or therapeutic agents via click chemistry.
Experimental Protocol: Synthesis of Azide-Functionalized PDA Nanoparticles
Objective: To synthesize polydiacetylene nanoparticles with surface-exposed azide groups for subsequent bioconjugation.
Materials:
-
This compound
-
10,12-Pentacosadiynoic acid (PCDA) (as a co-monomer for self-assembly)
-
1-Azido-11-undecanol (for azide functionality)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Deionized water
-
UV lamp (254 nm)
Procedure:
-
Monomer Solution Preparation:
-
In a round-bottom flask, dissolve this compound (e.g., 0.1 mmol) and 10,12-pentacosadiynoic acid (PCDA) (e.g., 0.9 mmol) in 10 mL of chloroform.
-
In a separate vial, dissolve 1-azido-11-undecanol (e.g., 0.05 mmol) in 1 mL of THF.
-
Add the azide solution to the diyne solution and stir for 30 minutes at room temperature to ensure homogeneous mixing.
-
-
Nanoparticle Formation (Self-Assembly):
-
Slowly inject the monomer solution into 50 mL of vigorously stirring deionized water.
-
Continue stirring for 2 hours to allow for solvent evaporation and the formation of diacetylene vesicles.
-
Sonicate the suspension for 15 minutes in a bath sonicator to obtain a uniform size distribution of the vesicles.
-
-
Polymerization:
-
Place the vesicle suspension under a 254 nm UV lamp.
-
Irradiate the sample for 10-20 minutes. A color change from colorless to blue or red indicates the polymerization of the diacetylene monomers into polydiacetylene.
-
Monitor the polymerization process using UV-Vis spectroscopy by observing the appearance of the characteristic PDA absorbance peak around 640 nm.
-
-
Purification:
-
Centrifuge the polymerized nanoparticle suspension at 10,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove unreacted monomers and other impurities.
-
The final product is a suspension of azide-functionalized PDA nanoparticles in water.
-
Workflow for PDA Nanoparticle Synthesis and Functionalization
Caption: Workflow for the synthesis and functionalization of PDA nanoparticles.
III. Application 2: Surface Functionalization of a Polymer Backbone via Click Chemistry
This section describes a hypothetical protocol for the functionalization of a pre-synthesized polymer with pendant azide groups using this compound as a cross-linker and functionalization agent via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Grafting of this compound onto an Azide-Containing Polymer
Objective: To functionalize a polymer with alkyne groups for further modification.
Materials:
-
Azide-functionalized polymer (e.g., poly(glycidyl methacrylate)-azide)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the azide-functionalized polymer (e.g., 1 g, 1 eq. of azide groups) in 20 mL of anhydrous DMF.
-
Add this compound (e.g., 1.5 eq. per azide group).
-
-
Catalyst Preparation:
-
In a separate vial, dissolve CuSO₄·5H₂O (e.g., 0.1 eq. per azide group) and PMDETA (e.g., 0.5 eq. per azide group) in 1 mL of DMF.
-
In another vial, prepare a fresh solution of sodium ascorbate (e.g., 0.5 eq. per azide group) in 1 mL of DMF.
-
-
Click Reaction:
-
Add the copper/ligand solution to the polymer solution and stir for 10 minutes.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
-
Purification:
-
Precipitate the functionalized polymer by slowly adding the reaction mixture to 200 mL of cold diethyl ether.
-
Collect the precipitate by filtration.
-
Redissolve the polymer in a minimal amount of DMF and re-precipitate in diethyl ether. Repeat this step twice to ensure the removal of the copper catalyst and unreacted this compound.
-
Dry the final product under vacuum.
-
Characterization Data (Hypothetical)
The success of the functionalization can be confirmed by various analytical techniques.
Table 2: Representative Characterization Data for Alkyne-Functionalized Polymer
| Technique | Observation | Interpretation |
| FTIR | Disappearance of the azide peak (~2100 cm⁻¹). Appearance of a new alkyne peak (~2250 cm⁻¹). | Successful conversion of azide groups to triazole rings and incorporation of alkyne functionalities. |
| ¹H NMR | Appearance of new proton signals corresponding to the triazole ring (~7.5-8.0 ppm) and the methylene protons of the dodecadiyne chain. | Confirmation of the covalent attachment of this compound to the polymer backbone. |
| GPC/SEC | Increase in the molecular weight of the polymer compared to the starting azide-functionalized polymer. | Successful grafting of this compound. |
Signaling Pathway for Polymer Functionalization
Caption: Reaction pathway for CuAAC functionalization of a polymer.
IV. Concluding Remarks
The protocols provided herein offer a foundational framework for the use of this compound in the synthesis of functionalized materials. The versatility of this diyne allows for both polymerization to form conjugated backbones and post-polymerization modification via click chemistry. Researchers can adapt and optimize these hypothetical procedures to suit their specific needs for creating advanced materials for a wide range of applications in drug development and materials science. It is recommended that all reactions are monitored by appropriate analytical techniques to ensure successful synthesis and functionalization.
References
Metal-Free Synthesis of Long-Chain Diynes: Applications in PAH Synthesis and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The development of synthetic methodologies that avoid the use of heavy metals is a cornerstone of green chemistry, minimizing toxic waste and simplifying purification processes. Long-chain diynes are valuable building blocks in organic synthesis, serving as precursors to complex molecules such as polycyclic aromatic hydrocarbons (PAHs) and as key components in bioconjugation strategies. This document provides detailed application notes and protocols for the metal-free synthesis of long-chain diynes and their subsequent application in the construction of PAHs via the Hexadehydro-Diels-Alder (HDDA) reaction and in bioconjugation via strain-promoted azide-alkyne cycloaddition (SPAAC).
Application Note 1: Metal-Free Synthesis of Symmetrical and Unsymmetrical 1,3-Diynes
A robust and environmentally friendly method for the synthesis of both symmetrical and unsymmetrical 1,3-diynes involves the use of N-Bromosuccinimide (NBS) as a catalyst, potassium tert-butoxide (tBuOK) as a base, and potassium fluoride (KF) as a fluorine source. This reaction proceeds at room temperature with high efficiency, offering a significant advantage over traditional metal-catalyzed coupling reactions.[1]
Reaction Principle: The reaction is believed to proceed through the in situ formation of a bromoalkyne intermediate from the terminal alkyne and NBS. A second equivalent of terminal alkyne then couples with the bromoalkyne, facilitated by the base, to yield the 1,3-diyne product.
Quantitative Data Summary
| Entry | Terminal Alkyne 1 | Terminal Alkyne 2 | Product | Yield (%) |
| 1 | Phenylacetylene | Phenylacetylene | 1,4-Diphenylbuta-1,3-diyne | 95 |
| 2 | 1-Octyne | 1-Octyne | Hexadeca-7,9-diyne | 88 |
| 3 | 3-Phenyl-1-propyne | 3-Phenyl-1-propyne | 1,6-Diphenylhexa-2,4-diyne | 92 |
| 4 | Phenylacetylene | 1-Octyne | 1-Phenyldeca-1,3-diyne | 78 |
| 5 | (Trimethylsilyl)acetylene | Phenylacetylene | 1-Phenyl-4-(trimethylsilyl)buta-1,3-diyne | 85 |
Experimental Protocol: General Procedure for the Metal-Free Synthesis of 1,3-Diynes
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 mmol).
-
Reagent Addition: Add N-Bromosuccinimide (1.1 mmol, 1.1 equiv), potassium tert-butoxide (2.0 mmol, 2.0 equiv), and potassium fluoride (2.0 mmol, 2.0 equiv).
-
Solvent: Add anhydrous solvent (e.g., THF or DMF, 5 mL).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,3-diyne.
Caption: Experimental workflow for the metal-free synthesis of 1,3-diynes.
Application Note 2: Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via Thermal Hexadehydro-Diels-Alder (HDDA) Reaction
Long-chain diynes are excellent precursors for the synthesis of highly functionalized polycyclic aromatic hydrocarbons (PAHs) through the metal-free, thermal Hexadehydro-Diels-Alder (HDDA) reaction.[2][3][4][5][6] This reaction involves the [4+2] cycloaddition of a 1,3-diyne with an alkyne (a "diynophile") to generate a reactive benzyne intermediate, which can then be trapped in situ to form a variety of substituted aromatic compounds.[4][6]
Reaction Principle: The HDDA reaction is a powerful tool for the de novo synthesis of aromatic rings from acyclic precursors. The reaction is typically performed at elevated temperatures in a suitable solvent, and the benzyne intermediate can be trapped by a variety of functionalities present on the substrate (intramolecularly) or by an external trapping agent (intermolecularly).
Quantitative Data Summary for Intramolecular HDDA Reactions
| Entry | Substrate (Tethered 1,3,7-triyne) | Trapping Moiety | Product | Yield (%) |
| 1 | Dodeca-1,3,7-triyne | Alkene | Tetralin derivative | 85 |
| 2 | 1-Phenoxy-dodeca-2,4,8-triyne | Phenyl ether | Dibenzofuran derivative | 75 |
| 3 | N-Allyl-N-(deca-2,4-diynyl)aniline | Allyl group | Dihydroquinoline derivative | 82 |
| 4 | 1-(Fur-2-yl)-hepta-1,3,6-triyne | Furan | Naphthofuran derivative | 68 |
Experimental Protocol: General Procedure for the Thermal Intramolecular HDDA Reaction
-
Preparation: Place the tethered triyne substrate (0.5 mmol) in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.
-
Solvent: Add a high-boiling, inert solvent (e.g., toluene, xylenes, or mesitylene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 110-180 °C) and maintain for the required time (4-24 hours). Monitor the reaction by TLC or GC-MS.
-
Cooling and Concentration: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired polycyclic aromatic hydrocarbon.
Caption: Signaling pathway of the Hexadehydro-Diels-Alder (HDDA) reaction.
Application Note 3: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Long-chain diynes, particularly those incorporated into strained cyclic systems, are powerful tools for bioconjugation via the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8][9][10] This "click chemistry" reaction is bioorthogonal, meaning it can proceed within a biological environment without interfering with native biochemical processes. This makes it invaluable for applications such as targeted drug delivery, cellular imaging, and diagnostics. A key reagent in this area is sym-dibenzo-1,5-cyclooctadiene-3,7-diyne (DIBOD), which contains two strained alkyne functionalities.[9]
Reaction Principle: The high ring strain of the cyclooctyne significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a copper catalyst. This is a major advantage in biological systems where copper toxicity is a concern.
Application in Targeted Drug Delivery
A common strategy involves attaching a strained diyne to a drug molecule or a carrier nanoparticle. This "clickable" entity can then be selectively reacted with an azide-modified targeting ligand (e.g., an antibody, peptide, or aptamer) that recognizes a specific biomarker on diseased cells.
Experimental Protocol: General Procedure for SPAAC Bioconjugation
-
Preparation of Azide-Modified Targeting Ligand: Prepare a solution of the azide-functionalized biomolecule (e.g., antibody-azide) in a biocompatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Preparation of Diyne-Functionalized Drug/Carrier: Prepare a solution of the strained diyne-containing molecule (e.g., DIBOD-drug conjugate) in a compatible solvent (e.g., DMSO), which is then diluted in the reaction buffer.
-
Conjugation Reaction: Mix the azide-modified ligand and the diyne-functionalized molecule in a suitable molar ratio (typically a slight excess of the diyne).
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for 1-12 hours.
-
Purification: Purify the resulting conjugate to remove unreacted components using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Caption: Logical relationship for targeted drug delivery using SPAAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Methodology and applications of the hexadehydro-Diels–Alder (HDDA) reaction | Semantic Scholar [semanticscholar.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. The hexadehydro-Diels–Alder reaction | Hoye Research Group [hoye.chem.umn.edu]
- 5. scinapse.io [scinapse.io]
- 6. Hexadehydro Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain-promoted "click" chemistry for terminal labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for Click Chemistry Applications of Functionalized Dodecadiynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing functionalized dodecadiynes in click chemistry. While specific literature on the direct application of functionalized dodecadiynes in click chemistry is not extensively available, this document extrapolates from the well-established principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to guide researchers in designing and executing experiments with these versatile bifunctional molecules.
Dodecadiynes, possessing two terminal alkyne groups, offer a unique platform for the synthesis of novel polymers, macrocycles, and complex molecular architectures through click chemistry. The high efficiency, selectivity, and biocompatibility of the CuAAC reaction make it an ideal tool for applications in drug discovery, materials science, and bioconjugation.[1][2]
Applications of Functionalized Dodecadiynes in Click Chemistry
Functionalized dodecadiynes serve as valuable bifunctional building blocks in a variety of click chemistry applications. Their ability to undergo two independent cycloaddition reactions allows for the construction of intricate molecular structures with high precision and yield.
Polymer Synthesis
Step-growth polymerization through the reaction of a dodecadiyne with a diazide monomer is a powerful method for synthesizing linear polymers containing 1,2,3-triazole linkages in the backbone.[3][4] This approach allows for the incorporation of diverse functional groups into the polymer chain by utilizing appropriately functionalized diazide monomers. The resulting polytriazoles can exhibit unique properties suitable for various applications, including drug delivery systems and advanced materials.[5][6]
Key Advantages:
-
High Yields and Purity: Click chemistry polymerizations are known for their high efficiency, leading to polymers with well-defined structures and minimal byproducts.[7]
-
Functional Group Tolerance: The CuAAC reaction is compatible with a wide range of functional groups, enabling the synthesis of functional polymers without the need for extensive protecting group strategies.[8]
-
Tunable Properties: The physical and chemical properties of the resulting polymers can be readily tuned by varying the structure of the diazide monomer.
Bioconjugation and Drug Delivery
Dodecadiynes can act as bifunctional linkers to conjugate two different molecules, such as a targeting ligand and a therapeutic agent, for applications in targeted drug delivery.[9][10] The sequential nature of the click reactions allows for a controlled and stepwise assembly of these complex bioconjugates.
Potential Workflow:
-
First Click Reaction: React one alkyne terminus of the dodecadiyne with an azide-functionalized targeting moiety (e.g., an antibody or peptide).
-
Purification: Isolate the monofunctionalized dodecadiyne-ligand conjugate.
-
Second Click Reaction: React the remaining alkyne terminus with an azide-functionalized drug molecule.
This modular approach enables the creation of well-defined antibody-drug conjugates (ADCs) or other targeted therapeutic systems.[11]
Materials Science
The rigid 1,2,3-triazole ring formed during the click reaction can impart desirable properties to materials, such as thermal stability and specific binding capabilities. The use of dodecadiynes allows for the creation of crosslinked networks and functionalized surfaces.
Examples of Applications:
-
Hydrogel Formation: Crosslinking of hydrophilic polymers with dodecadiyne derivatives can lead to the formation of biocompatible hydrogels for tissue engineering and controlled release applications.
-
Surface Modification: Dodecadiynes can be used to functionalize surfaces with multiple attachment points for capturing target molecules or creating specific surface properties.
Quantitative Data Presentation
The following tables summarize representative quantitative data for CuAAC reactions. While this data is not specific to dodecadiynes, it provides a useful reference for expected reaction efficiencies and conditions based on similar alkyne substrates.
Table 1: Representative Reaction Conditions and Yields for CuAAC Reactions
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 95 | [12] |
| Propargyl Alcohol | Azido-PEG | CuI | DMF | 8 | >90 | [13] |
| 1-Ethynyl-4-methylbenzene | 1-Azido-4-nitrobenzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 6 | 98 | [14] |
| Propargyl-functionalized Polymer | Azido-functionalized Peptide | CuSO₄/Sodium Ascorbate/THPTA | H₂O/DMSO | 4 | >90 |
Table 2: Kinetic Data for Selected CuAAC Reactions
| Reaction | Rate Constant (k) [M⁻¹s⁻¹] | Conditions | Reference |
| Phenylacetylene + Benzyl Azide | 1.3 | CuSO₄/Sodium Ascorbate, t-BuOH/H₂O | |
| Propargyl Alcohol + Ethyl Azide | 0.8 | CuI, THF |
Experimental Protocols
The following protocols provide detailed methodologies for performing CuAAC reactions. These can be adapted for use with functionalized dodecadiynes.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a standard procedure for the in situ generation of the Cu(I) catalyst from CuSO₄ and a reducing agent.[8]
Materials:
-
Functionalized Dodecadiyne
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of tert-butanol and water, DMF, or DMSO)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a clean, dry flask, dissolve the functionalized dodecadiyne (1.0 eq) and the azide-containing molecule (2.0-2.2 eq, for reaction at both alkyne ends) in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq per alkyne).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq per alkyne).
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol for Step-Growth Polymerization of a Dodecadiyne and a Diazide
This protocol outlines the procedure for synthesizing a polytriazole via a CuAAC step-growth polymerization.[3]
Materials:
-
Functionalized Dodecadiyne monomer
-
Diazide monomer
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA) or other non-coordinating base
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the dodecadiyne monomer and the diazide monomer in the anhydrous, degassed solvent.
-
Add the base (e.g., DIPEA, 1.0-2.0 eq) to the reaction mixture.
-
Add the Cu(I) catalyst (e.g., CuBr, 0.05-0.1 eq) to the stirring solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under an inert atmosphere.
-
Monitor the polymerization progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction solution dropwise to a non-solvent (e.g., methanol or diethyl ether).
-
Collect the precipitated polymer by filtration, wash with the non-solvent to remove unreacted monomers and catalyst, and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows relevant to the application of functionalized dodecadiynes in click chemistry.
Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Logical relationship for step-growth polymerization using a dodecadiyne and a diazide monomer.
Caption: Sequential bioconjugation workflow using a dodecadiyne linker.
References
- 1. researchgate.net [researchgate.net]
- 2. 官能基とは?その特徴と有機化学における重要性 | 東京・ミネルバクリニック [minerva-clinic.or.jp]
- 3. 1,11-Dodecadiyne [webbook.nist.gov]
- 4. 1,11-Dodecadiene | C12H22 | CID 22170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Cannabilactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 東京科学大学 総合研究院 生体材料工学研究所 生命有機化学分野(細谷研究室) [chembiolab.jp]
- 7. 2022年ノーベル化学賞「クリックケミストリー」とは? [aist.go.jp]
- 8. 5,7-Dodecadiyne-1,12-diol | C12H18O2 | CID 560878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,9-Dodecadiyne | C12H18 | CID 143841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,11-Dodecadiyne (CAS 20521-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Click Chemistry in Biomaterials Science [sigmaaldrich.com]
- 12. 東京科学大学 総合研究院 生体材料工学研究所 生命有機化学分野(細谷研究室) [chembiolab.jp]
- 13. PubChemLite - 1,11-dodecadiyne (C12H18) [pubchemlite.lcsb.uni.lu]
- 14. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
Troubleshooting & Optimization
Troubleshooting low yield in 3,9-dodecadiyne polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in 3,9-dodecadiyne polymerization reactions.
Frequently Asked Questions (FAQs) - Troubleshooting Low Polymer Yield
Q1: My polymer yield is significantly lower than expected. What are the most common causes?
Low polymer yield in this compound polymerization can often be attributed to several factors:
-
Monomer Impurity: The purity of the this compound monomer is critical. Impurities can act as chain terminators, preventing the formation of high molecular weight polymers and reducing the overall yield.[1][2]
-
Initiator Issues: The type, concentration, and handling of the initiator play a crucial role. Incorrect initiator concentration can lead to either too few polymer chains being initiated or premature termination.
-
Presence of Oxygen: Oxygen can act as a radical scavenger, inhibiting free-radical polymerization and terminating growing polymer chains, which is a common issue in photopolymerization.[3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters that need to be optimized for efficient polymerization.
-
Solvent Effects: The choice of solvent, its polarity, and purity can significantly influence the polymerization process and the final yield.[4][5]
Q2: How critical is monomer purity and how can I ensure it?
Monomer purity is paramount for achieving high polymer yields and molecular weights in polymerization reactions.[1][2] Impurities can interfere with the initiation and propagation steps of the polymerization. For instance, monofunctional impurities can cap the growing polymer chains, leading to a lower degree of polymerization and, consequently, a lower yield.
Troubleshooting & Optimization:
-
Purification: It is highly recommended to purify the this compound monomer before use. Recrystallization or column chromatography are common methods for purifying diacetylene monomers.
-
Characterization: Confirm the purity of the monomer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: My initiator doesn't seem to be working effectively. What should I check?
The effectiveness of the initiator is a common failure point. Here are several aspects to consider:
-
Initiator Concentration: The concentration of the initiator directly affects the number of polymer chains initiated.[3][6][7] An optimal concentration is necessary; too low a concentration will result in a slow reaction and low yield, while too high a concentration can lead to the formation of many short polymer chains and potentially a lower overall polymer mass.
-
Initiator Decomposition: For thermal initiators, ensure the reaction temperature is appropriate for the initiator's half-life. For photoinitiators, ensure the UV light source has the correct wavelength and intensity to induce decomposition and initiate polymerization.[6]
-
Initiator Quality: Initiators can degrade over time. Use a fresh or properly stored initiator for best results.
Q4: Can the choice of solvent impact my polymer yield?
Yes, the solvent can have a significant impact on the polymerization of diacetylenes.[4][5]
-
Solubility: The monomer and the growing polymer should be soluble in the chosen solvent. If the polymer precipitates out of the solution too early, this can limit the final molecular weight and yield.
-
Polarity: The polarity of the solvent can influence the conformation of the growing polymer chains and the kinetics of the polymerization reaction.[8][9]
-
Solvent Purity: Impurities in the solvent, such as water or other reactive species, can interfere with the polymerization reaction. Always use dry, high-purity solvents.
Q5: I'm observing a color change, but the final polymer yield is low. What could be the reason?
A color change from colorless or pale yellow to blue or red is characteristic of polydiacetylene formation.[10][11] However, a visible color change does not always correlate with a high yield of solid polymer. This can happen if:
-
Oligomer Formation: The reaction may be producing a large number of short-chain oligomers that are colored but may be soluble in the reaction or washing solvents and are thus lost during purification.
-
Incomplete Polymerization: The polymerization may have initiated but terminated prematurely due to one of the reasons mentioned above (e.g., impurities, oxygen).
-
Side Reactions: Undesirable side reactions may be consuming the monomer without leading to the formation of high molecular weight polymer.
Q6: How does oxygen affect the polymerization, and what can I do to prevent it?
Oxygen can act as an inhibitor in radical polymerizations, which are common for diacetylenes, especially when initiated by UV light.[3] Oxygen, being a diradical, can react with the initiating or propagating radicals to form stable species that do not continue the polymerization, thereby quenching the reaction and reducing the yield.[3]
Preventative Measures:
-
Degassing: Before starting the polymerization, thoroughly degas the monomer solution using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
Inert Atmosphere: Conduct the entire polymerization reaction under an inert atmosphere.
Data Presentation
Table 1: Illustrative Effect of Initiator Concentration on Polymer Yield and Molecular Weight
| Initiator Concentration (mol%) | Polymer Yield (%) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 45 | 50,000 | 2.1 |
| 0.5 | 85 | 35,000 | 1.8 |
| 1.0 | 92 | 20,000 | 1.6 |
| 2.0 | 88 | 10,000 | 1.5 |
| 5.0 | 75 | 5,000 | 1.4 |
Note: This table presents a generalized trend. The optimal initiator concentration for this compound polymerization should be determined experimentally.
Table 2: Generalized Influence of Solvent Polarity on Polymerization Yield
| Solvent | Polarity Index | Polymer Yield (%) | Observations |
| Hexane | 0.1 | 65 | Good solubility of monomer, but polymer may precipitate early. |
| Toluene | 2.4 | 78 | Good balance of monomer and polymer solubility. |
| Tetrahydrofuran (THF) | 4.0 | 85 | Good solvent for both monomer and polymer. |
| Dichloromethane (DCM) | 3.1 | 82 | Effective solvent, ensure it is dry. |
| Acetonitrile | 5.8 | 70 | Higher polarity may not always be optimal. |
Note: The suitability of a solvent depends on the specific diacetylene monomer. This table provides a general guide.
Table 3: Representative Effect of Reaction Temperature on Polymerization Yield
| Temperature (°C) | Polymer Yield (%) | Observations |
| 25 | 60 | Slower reaction rate, may require longer reaction times. |
| 40 | 75 | Increased reaction rate. |
| 60 | 90 | Optimal temperature for many thermal initiators. |
| 80 | 80 | Potential for side reactions or initiator decomposition becomes significant. |
| 100 | 65 | Increased likelihood of side reactions and polymer degradation. |
Note: The optimal temperature is highly dependent on the chosen initiator and solvent.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol describes a general method for purifying a long-chain diacetylene monomer, which should be adapted as necessary.
-
Dissolution: Dissolve the crude this compound monomer in a minimal amount of a suitable hot solvent (e.g., hexane or ethanol).
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Verification: Confirm the purity of the monomer using appropriate analytical techniques (e.g., NMR, GC-MS, melting point).
Protocol 2: UV-Initiated Solution Polymerization of this compound
-
Monomer Solution Preparation: In a Schlenk flask, dissolve a known amount of purified this compound and a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) in a dry, degassed solvent (e.g., THF or toluene). The concentration of the monomer and initiator should be based on the desired final polymer properties.
-
Degassing: Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the solution.
-
Inert Atmosphere: Backfill the flask with an inert gas such as argon or nitrogen.
-
Initiation: While stirring, expose the solution to a UV light source (e.g., a 254 nm UV lamp) at a controlled temperature.[6] The reaction vessel should be made of a material that is transparent to the UV wavelength being used (e.g., quartz).
-
Monitoring: Monitor the progress of the polymerization by observing the color change of the solution and, if possible, by taking aliquots for analysis (e.g., by UV-Vis spectroscopy to observe the growth of the polymer absorption peak).
-
Termination: Once the desired reaction time is reached or the polymerization appears to have stopped (no further color change), turn off the UV lamp.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator byproducts, and dry it under vacuum.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.sci.osaka-u.ac.jp [chem.sci.osaka-u.ac.jp]
- 4. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation and Solution Polymerization of Diacetylenes - Dialnet [dialnet.unirioja.es]
- 9. Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties [scielo.org.mx]
- 10. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cycloaddition of 3,9-Dodecadiyne
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the cycloaddition of 3,9-dodecadiyne. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this intramolecular reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the nickel-catalyzed intramolecular cycloaddition of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Low or No Product Yield | Inactive Catalyst | The nickel(0) catalyst, often generated in situ from a Ni(II) precursor with a reducing agent or used as a complex like Ni(cod)₂, is sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and degassed. Use freshly opened or properly stored catalyst precursors. |
| Inappropriate Ligand | The choice of ligand is crucial in nickel-catalyzed cycloadditions.[1] For non-conjugated diynes, phosphine ligands or N-heterocyclic carbenes (NHCs) are commonly employed.[2] If using a phosphine ligand like PPh₃ or PCy₃ results in low yield, consider screening different ligands, including bulkier phosphines or various NHCs, to optimize catalyst activity and stability.[3] | |
| Incorrect Reaction Temperature | While many nickel-catalyzed cycloadditions proceed at elevated temperatures (e.g., 60-100 °C), the optimal temperature can be substrate-dependent.[2][3] If no reaction is observed, incrementally increase the temperature. Conversely, if decomposition or side products are observed, try lowering the temperature. | |
| Insufficient Reaction Time | Intramolecular cycloadditions can be slower than their intermolecular counterparts. Monitor the reaction progress by TLC or GC-MS at regular intervals to determine the optimal reaction time. | |
| 2. Formation of Multiple Products | Oligomerization/Polymerization | High substrate concentration can favor intermolecular reactions, leading to oligomers or polymers.[4] Perform the reaction under high dilution conditions to promote the desired intramolecular pathway. This can be achieved by slow addition of the substrate to the reaction mixture. |
| Isomerization of the Product | The initially formed cycloaddition product may be thermally unstable and isomerize to a more stable, conjugated system, especially at high temperatures.[4] Try conducting the reaction at a lower temperature to minimize post-reaction isomerization. | |
| Incomplete Cyclization | In some cases, the reaction may stall after the initial oxidative cyclization step, leading to metallacyclic intermediates that do not proceed to the final product. A change in ligand or solvent may be necessary to promote the final reductive elimination step. | |
| 3. Substrate Decomposition | Thermal Instability | This compound or the resulting cycloadduct may be unstable at the required reaction temperature. Consider using a more active catalyst system that allows the reaction to proceed at a lower temperature. |
| Catalyst-Induced Decomposition | The nickel catalyst itself can sometimes promote undesired side reactions or decomposition pathways. Screening different nickel precursors or ligands might identify a more selective catalyst system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of cycloaddition for a non-conjugated diyne like this compound?
A1: For non-conjugated diynes, intramolecular [2+2+2] cycloaddition is a common pathway, often catalyzed by transition metals like nickel or cobalt. This reaction would formally combine the two alkyne moieties with another unsaturated component (if present) or could lead to dimerization or trimerization of the diyne itself under certain conditions. For a purely intramolecular reaction of the diyne, a rearrangement or cycloisomerization to form fused ring systems is expected.
Q2: Why is a nickel catalyst often used for diyne cycloadditions?
A2: Nickel(0) complexes are effective catalysts for the cycloaddition of unsaturated hydrocarbons like diynes.[3] They can readily undergo oxidative cyclization with the two alkyne units to form a nickelacyclopentadiene intermediate, which can then react further to yield the desired cyclic product.[5] Nickel catalysts are also relatively inexpensive and their reactivity can be tuned by the choice of ligands.[1]
Q3: What are the key parameters to control for a successful intramolecular cycloaddition of this compound?
A3: The key parameters to optimize are:
-
Catalyst System: The choice of nickel precursor (e.g., Ni(cod)₂) and ligand (e.g., phosphines or NHCs) is critical.[1][2]
-
Concentration: High dilution is crucial to favor the intramolecular reaction over intermolecular oligomerization.[4]
-
Temperature: The temperature needs to be high enough to drive the reaction but low enough to prevent substrate or product decomposition.
-
Solvent: Anhydrous, non-protic solvents like THF or toluene are typically used.
Q4: What are the expected side products in this reaction?
A4: Common side products can include oligomers or polymers from intermolecular reactions, especially at high concentrations.[4] Incomplete reaction may leave starting material, and at high temperatures, isomerization of the desired product to a more conjugated system can occur.[4] Dimerization of the diyne is also a possible side reaction.[2]
Experimental Protocols
Below is a general, hypothetical protocol for the nickel-catalyzed intramolecular cycloaddition of this compound. This should be considered a starting point for optimization.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add Ni(cod)₂ (5-10 mol%) and the chosen ligand (10-20 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a portion of the anhydrous, degassed solvent to the flask.
-
Substrate Addition: In a separate flask, prepare a dilute solution of this compound in the same solvent.
-
Reaction Setup: Heat the catalyst mixture to the desired temperature (e.g., 60-80 °C).
-
Slow Addition: Add the solution of this compound to the heated catalyst mixture dropwise over a period of several hours using a syringe pump to maintain high dilution conditions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The reaction can be quenched by exposure to air. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired cycloadduct.
Table of Typical Reaction Parameters for Optimization:
| Parameter | Range to Explore | Notes |
| Catalyst Loading | 5 - 15 mol% | Higher loading may be needed for less reactive substrates. |
| Ligand | PPh₃, PCy₃, IPr, SIPr | The electronic and steric properties of the ligand can significantly impact the reaction outcome.[1] |
| Ligand:Ni Ratio | 1:1 to 4:1 | The optimal ratio can vary depending on the ligand. |
| Temperature | 40 - 100 °C | Start with a moderate temperature (e.g., 60 °C) and adjust as needed. |
| Concentration | 0.01 - 0.1 M | Lower concentrations favor intramolecular cyclization. |
| Solvent | THF, Toluene, Dioxane | Ensure the solvent is anhydrous and degassed. |
Visualizations
Caption: Experimental workflow for the nickel-catalyzed cycloaddition of this compound.
Caption: Troubleshooting flowchart for low product yield in this compound cycloaddition.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-Catalyzed Cycloaddition of 1,3-Dienes with 3-Azetidinones and 3-Oxetanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-catalysed cycloaddition oligomerisation of 1,6-diynes to medium-size cyclic polyenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ni(NHC)]-Catalyzed Cycloaddition of Diynes and Tropone: Apparent Enone Cycloaddition Involving an 8π Insertion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,9-Dodecadiyne and Its Derivatives
Welcome to the technical support center for the purification of 3,9-dodecadiyne and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of these non-polar, long-chain diynes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound and similar long-chain alkynes?
A1: The primary challenges stem from the non-polar nature of these molecules. This low polarity leads to:
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Poor separation from other non-polar impurities: Byproducts from synthesis, such as starting materials or related alkenes, often have similar polarities, leading to co-elution in standard chromatography.[1]
-
Difficulty with crystallization: Long-chain alkynes are often oils or waxy solids at room temperature, making purification by recrystallization challenging.[1]
-
Thermal sensitivity: While internal alkynes are generally more stable than terminal alkynes, long-chain alkynes can be susceptible to decomposition or isomerization at the high temperatures required for atmospheric distillation.[1][2]
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of technique depends on the nature of the impurities, the scale of the purification, and the physical state of the crude product. The most common methods are:
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Column Chromatography: Versatile for separating mixtures with different polarities.[1] For non-polar compounds like this compound, specific strategies are needed.
-
Argentation Chromatography: An excellent variation of column chromatography for separating compounds based on their degree of unsaturation (e.g., alkyne from alkene).[1]
-
Vacuum Distillation: Ideal for purifying high-boiling point liquids that are thermally sensitive.[1] this compound has a reported boiling point of 55-58 °C at 0.5 mmHg.[3][4]
-
Low-Temperature Recrystallization: Can yield very pure material if the compound is a solid at low temperatures.[1]
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques are effective for determining the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile, non-polar compounds, providing both separation of components and their mass identification.[1] Peak integration can be used for quantitative purity analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the structure and reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A sharp, single peak in an HPLC chromatogram is a strong indicator of purity.[1] Reversed-phase HPLC is often used for non-polar compounds.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Issue 1: Co-elution of this compound with Non-polar Impurities during Column Chromatography
Question: I am struggling to separate my this compound from other non-polar byproducts using silica gel column chromatography. They all elute together in hexane. What can I do?
Answer: This is a frequent issue due to the low polarity of long-chain alkynes.[1] Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Use a Very Non-polar Eluent: Start with pure n-hexane, n-pentane, or petroleum ether.[6] Gradually increase the polarity by adding a slightly more polar solvent like toluene or dichloromethane in very small increments (0.5-1%).[1] The goal is to achieve an Rf value of 0.2-0.3 on a TLC plate for your target compound, which often provides the best separation.[1]
-
Change Solvent Selectivity: If adjusting polarity fails, try a different solvent system. For instance, substituting hexane with pentane or using a mobile phase containing toluene might alter the interactions with the silica gel and enhance separation.[1]
-
-
Modify the Stationary Phase (Argentation Chromatography):
-
This is a highly effective technique for separating compounds based on unsaturation.[1] Silver ions (Ag⁺) on the silica gel form reversible complexes with the π-bonds of alkenes and alkynes.[1] Alkenes, having more accessible π-bonds, are typically retained more strongly, allowing the alkyne to elute first.[1]
-
-
Improve Column Technique:
-
Use a Long, Thin Column: This increases the number of theoretical plates and improves resolution.[1]
-
Dry Loading: For compounds that are not very soluble in the initial eluent, dry loading can prevent band broadening. Dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1]
-
Issue 2: Difficulty in Inducing Crystallization
Question: My purified this compound is an oil, and I cannot get it to crystallize for further purification. What should I do?
Answer: The irregular shape and low melting points of many long-chain alkynes make crystallization challenging.[1] Low-temperature recrystallization is often the best approach.
-
Systematic Solvent Screening:
-
Test a range of single solvents, from non-polar (pentane, hexane) to moderately polar (acetone).[1] A good solvent will dissolve the compound when warm but not at room temperature or colder.[1]
-
If a single solvent doesn't work, try a two-solvent system (e.g., dichloromethane/pentane or ether/hexane).[1] Dissolve the compound in a minimal amount of the "good" solvent, then slowly add the "poor" (anti-solvent) until the solution becomes turbid. Gently warm to clarify and then cool slowly.[1]
-
-
Inducing Crystallization:
-
Slow Cooling: Cool the solution slowly to room temperature, then move it to a refrigerator (4°C), and finally a freezer (-20°C).[1] For very low temperatures, a dry ice/acetone bath (-78°C) can be used, ensuring your solvent remains liquid.[1]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a tiny crystal of pure product, add it to the supersaturated solution to initiate crystallization.[1]
-
Issue 3: Product Decomposition During Distillation
Question: I am trying to purify my high-boiling point alkyne derivative by distillation, but it seems to be decomposing at the required temperature. How can I avoid this?
Answer: Thermal decomposition is a known risk for alkynes at high temperatures.[1][2] The solution is to lower the boiling point by reducing the pressure.
-
Use Vacuum Distillation: This technique allows for the purification of high-boiling or thermally sensitive liquids at significantly lower temperatures.[1] this compound boils at 55-58 °C under a vacuum of 0.5 mmHg, which is a mild temperature unlikely to cause decomposition.[3][4]
-
Ensure a Good Vacuum: Use a high-quality vacuum pump and check that all joints in your distillation apparatus are well-sealed to maintain a low and stable pressure.
-
Inert Atmosphere: While not always necessary for internal diynes, performing the distillation under an inert atmosphere (e.g., by backfilling with nitrogen or argon) can prevent oxidative degradation, especially if impurities are present that could catalyze such reactions.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | Versatile, applicable to a wide range of compounds.[1] | Can be time-consuming and require large volumes of solvent.[1] | Separating mixtures with components of different polarities.[1] |
| Argentation Chromatography | Excellent for separating compounds based on unsaturation (e.g., alkynes from alkenes).[1] | Silver nitrate is expensive and light-sensitive.[1] | Isolating alkynes from alkene byproducts.[1] |
| Vacuum Distillation | Excellent for purifying volatile liquids; prevents thermal decomposition of sensitive compounds.[1] | Not suitable for non-volatile compounds or solids.[1] | Purifying high-boiling point liquid products like this compound.[1] |
| Low-Temp. Recrystallization | Can yield very pure crystalline material; scalable.[1] | Not suitable for oils or compounds that do not solidify.[1] | Final polishing step for solid derivatives or products that solidify at low temperatures.[1] |
Table 2: Recommended Solvent Systems for Column Chromatography of Non-polar Alkynes
| Solvent System | Polarity | Typical Use Case |
| 100% n-Hexane or n-Pentane | Very Low | Initial elution of highly non-polar compounds.[6] |
| 0.5-5% Toluene in Hexane | Very Low | Slightly increasing polarity to elute the target alkyne while leaving more polar impurities behind. |
| 0.5-5% Dichloromethane in Hexane | Low | A more polar modifier than toluene for separating slightly more polar compounds. |
| 1-10% Ethyl Acetate in Hexane | Low-Medium | Good for general-purpose purification of "normal" polarity compounds, may be too polar for initial elution.[6] |
Experimental Protocols
Protocol 1: Argentation Column Chromatography
This protocol describes the preparation and use of a silver nitrate-impregnated silica gel column to separate this compound from alkene impurities.
-
Preparation of AgNO₃-Silica Gel:
-
Dissolve silver nitrate (AgNO₃) in water or methanol to make a concentrated solution (e.g., 10g of AgNO₃ in 50 mL of solvent).
-
In a round-bottom flask, create a slurry of silica gel (100g) in a volatile solvent like acetone.
-
Add the AgNO₃ solution to the silica slurry and mix thoroughly.
-
Remove the solvent on a rotary evaporator to obtain a free-flowing powder. Protect the flask from light with aluminum foil, as silver nitrate is light-sensitive.[1]
-
Activate the AgNO₃-silica gel by heating it in an oven at 100-120°C for 2-4 hours. Let it cool in a desiccator before use.[1]
-
-
Column Packing and Elution:
-
Pack a column with the prepared AgNO₃-silica gel using a non-polar eluent (e.g., 100% hexane).[1]
-
Dissolve the crude alkyne mixture in a minimal amount of the eluent and load it onto the column.[1]
-
Elute the column with the chosen solvent system (e.g., starting with 100% hexane and slowly increasing polarity if necessary).[1] The alkyne is expected to elute before any corresponding alkene impurity.[1]
-
Collect fractions and monitor by TLC or GC-MS to identify the pure product.[1]
-
Protocol 2: Low-Temperature Recrystallization
This protocol provides a general method for purifying a waxy or oily alkyne derivative.
-
Solvent Selection:
-
In a small vial, dissolve ~20 mg of the crude product in a few drops of a "good" solvent (e.g., dichloromethane) at room temperature.
-
Slowly add a "poor," low-freezing point anti-solvent (e.g., n-pentane) dropwise until the solution just becomes cloudy.[1]
-
Add a single drop of the "good" solvent to make the solution clear again.
-
-
Crystallization:
-
Isolation:
References
Side product formation in the synthesis of 3,9-dodecadiyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,9-dodecadiyne. The information is designed to address specific challenges that may arise during experimental procedures.
Troubleshooting Guide
Issue 1: Low Yield of this compound and Presence of Multiple Byproducts
Symptoms:
-
The overall yield of the desired product is significantly lower than expected.
-
TLC or GC-MS analysis of the crude reaction mixture shows a complex mixture of products with different retention times.
-
NMR analysis of the crude product indicates the presence of unexpected signals, suggesting the formation of various side products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Homocoupling of Alkyne Precursors: In coupling reactions like Sonogashira or Glaser, terminal alkynes can react with themselves to form symmetric diynes (e.g., 1,3,5,7-octatetrayne if using a C4 precursor, or 5,7-dodecadiyne if using 1-hexyne). This is a common side reaction, especially in the presence of copper catalysts and oxygen. | - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling (Glaser coupling).- Copper-Free Conditions: If applicable, consider using a copper-free Sonogashira protocol. - Slow Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which can favor the desired cross-coupling over homocoupling. |
| Oligomerization/Polymerization: Alkynes, particularly terminal ones, can undergo oligomerization or polymerization, leading to a complex mixture of higher molecular weight byproducts. This can be catalyzed by the transition metal catalyst. | - Control Temperature: Avoid excessively high reaction temperatures, which can promote polymerization.- Optimize Catalyst Loading: Use the minimum effective concentration of the catalyst. High catalyst concentrations can sometimes lead to increased oligomerization.- Reaction Time: Monitor the reaction progress and stop it once the starting materials are consumed to prevent prolonged exposure of the product to the catalytic system. |
| Isomerization of the Triple Bond: Strong bases used in the reaction can cause the triple bonds in the product to migrate, leading to a mixture of isomeric dodecadiynes (e.g., 2,8-dodecadiyne, 4,10-dodecadiyne). | - Milder Base: If the reaction allows, use a milder base.- Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.- Reaction Time: Minimize the reaction time to reduce the exposure of the product to basic conditions. |
Issue 2: Difficulty in Purifying this compound
Symptoms:
-
Column chromatography does not provide a clean separation of the desired product from impurities.
-
The isolated product is a viscous oil instead of a clean liquid, suggesting the presence of oligomeric impurities.
-
NMR of the "purified" product still shows broad signals or overlapping peaks that are difficult to assign.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Co-elution of Isomers: Isomeric byproducts may have very similar polarities to the desired this compound, making them difficult to separate by standard silica gel chromatography. | - High-Performance Liquid Chromatography (HPLC): Consider using reverse-phase HPLC for better separation of nonpolar isomers.- Argentation Chromatography: Impregnating the silica gel with silver nitrate can improve the separation of alkynes and their isomers. |
| Presence of High Molecular Weight Oligomers: Oligomeric byproducts can be difficult to remove by standard column chromatography and may require alternative purification techniques. | - Distillation: For thermally stable compounds, vacuum distillation can be effective in separating the desired product from non-volatile oligomers.- Preparative Gel Permeation Chromatography (GPC): GPC separates molecules based on size and is an excellent method for removing oligomeric impurities. |
| Residual Catalyst: Traces of the metal catalyst or ligands can remain in the product, leading to discoloration and potential issues in downstream applications. | - Aqueous Workup: A thorough aqueous workup with appropriate washing solutions (e.g., ammonium chloride for copper removal) is crucial.- Filtration through a Short Plug: Passing the crude product through a short plug of silica gel or celite can help remove some of the catalyst residues. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are the likely side products for each?
A1: Two plausible synthetic routes are the coupling of smaller alkyne fragments.
-
Route A: Coupling of a C4 and a C8 fragment. This would likely involve the reaction of a 1,4-dihalobutane with two equivalents of a lithium or sodium acetylide derived from 1-butyne.
-
Potential Side Products: Incomplete reaction leading to 1-halo-3-octyne. Elimination reactions of the dihalobutane.
-
-
Route B: Coupling of two C6 fragments. A common approach would be the coupling of a 1-halo-hexane with a protected 1,6-hexadiyne, followed by deprotection and a second coupling. A more direct route is the coupling of two molecules of a 6-halo-1-hexyne.
-
Potential Side Products: Homocoupling of the 6-halo-1-hexyne to give 1,12-dihalo-5,7-dodecadiyne. Incomplete reaction leading to residual starting material.
-
Q2: I see a significant amount of a symmetrical diyne in my reaction mixture. How can I confirm its identity and prevent its formation?
A2: A symmetrical diyne byproduct, such as 5,7-dodecadiyne from the homocoupling of 1-hexyne, is a common issue.
-
Identification: This byproduct will have a different retention time in GC-MS analysis. Its mass spectrum will show the same molecular ion as the desired product, but its fragmentation pattern might differ. 1H and 13C NMR will show a more symmetrical pattern of signals compared to the desired this compound.
-
Prevention: As mentioned in the troubleshooting guide, using a strictly inert atmosphere, considering copper-free coupling conditions, and employing slow addition of the terminal alkyne are effective strategies to minimize homocoupling.
Q3: My NMR spectrum shows more signals in the aliphatic region than expected for this compound. What could these be?
A3: Additional aliphatic signals could arise from several sources:
-
Isomeric Products: If isomerization has occurred, you will have a mixture of dodecadiynes with different triple bond positions, leading to a more complex NMR spectrum.
-
Oligomers: The formation of dimers or trimers of your starting materials will result in a variety of new aliphatic signals, often appearing as broad or overlapping multiplets.
-
Hydrogenation Products: If there are sources of hydrogen in your reaction (e.g., from a solvent or reagent), partial or complete reduction of the triple bonds to double or single bonds can occur, leading to the formation of dodecenynes, dodecadienes, or even dodecane.
Q4: How can I effectively purify this compound from oligomeric byproducts?
A4: Removing oligomeric byproducts can be challenging.
-
Vacuum Distillation: Since this compound has a reported boiling point of 55-58 °C at 0.5 mmHg, vacuum distillation is a highly effective method to separate it from non-volatile oligomers.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are specifically designed to separate molecules based on their size and are ideal for removing higher molecular weight oligomers.
Data Presentation
Table 1: Hypothetical Product Distribution in the Synthesis of this compound under Different Conditions
| Condition | Desired Product (this compound) | Homocoupling Byproduct (e.g., 5,7-Dodecadiyne) | Isomeric Byproducts | Oligomers |
| Optimal (Inert Atmosphere, Slow Addition) | 85% | <5% | <2% | <8% |
| Air Leak in System | 60% | 25% | <2% | 13% |
| Strong Base, High Temperature | 70% | <5% | 15% | 10% |
| High Catalyst Loading | 65% | <5% | <2% | 28% |
Experimental Protocols
General Protocol for a Copper-Catalyzed Alkyne Coupling (Illustrative)
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet.
-
Reagents: The flask is charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (1-3 mol%), and a suitable solvent (e.g., degassed THF or DMF).
-
Base: A degassed amine base, such as triethylamine or diisopropylamine (2-3 equivalents), is added via syringe.
-
Reactant Addition: The aryl or vinyl halide (1 equivalent) is added to the mixture. The terminal alkyne (1.1-1.2 equivalents) is then added dropwise over a period of 1-2 hours using a syringe pump to maintain a low concentration.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for side product formation.
Catalyst deactivation in 3,9-dodecadiyne polymerization and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in the polymerization of 3,9-dodecadiyne. The information is compiled from established principles of organometallic catalysis, with a focus on rhodium-based systems commonly employed for alkyne polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, potentially linked to catalyst deactivation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Polymer Yield | Catalyst Poisoning: Impurities in the monomer or solvent can irreversibly bind to the catalyst's active sites. Common poisons for rhodium catalysts include sulfur compounds, oxygen, and moisture.[1] | Monomer/Solvent Purification: Ensure rigorous purification of this compound and the reaction solvent. Techniques such as distillation, passing through activated alumina columns, and sparging with inert gas are recommended. Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to exclude oxygen and moisture. |
| Formation of Inactive Catalyst Species: The active catalyst may convert into an inactive state, such as a rhodium(III) species or a dimeric complex, especially at elevated temperatures or in the presence of certain reagents. | Use Chloride-Free Precursors: Chloride ligands can sometimes contribute to catalyst deactivation pathways.[1] Consider using catalyst precursors without chloride, such as those with acetylacetonate (acac) ligands. Optimize Reaction Temperature: Lowering the reaction temperature may slow down deactivation processes. | |
| Inconsistent Polymer Molecular Weight or Broad Polydispersity | Chain Transfer/Termination Reactions: Impurities or side reactions can lead to premature termination of growing polymer chains. | Purify Monomer and Solvent: As with low yield, impurities are a primary suspect. Control Monomer to Catalyst Ratio: A precise ratio is crucial for controlling molecular weight in living or controlled polymerizations. Inaccuracies can lead to variations. |
| Multiple Active Species: The presence of different catalytically active species in the reaction mixture can lead to different rates of polymerization and broader molecular weight distributions. | Well-defined Catalyst Precursor: Use a well-defined, single-site catalyst precursor to ensure the formation of a uniform active species. | |
| Change in Reaction Mixture Color | Catalyst Agglomeration/Decomposition: A visible change in the color of the reaction mixture (e.g., formation of a precipitate) can indicate that the homogeneous catalyst is agglomerating or decomposing into metallic rhodium. | Solvent Choice: The choice of solvent can influence catalyst stability. Solvents that can coordinate to the metal center without being overly inhibitory can help stabilize the active species. Ligand Design: The use of bulky or chelating ligands can prevent catalyst agglomeration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the polymerization of internal alkynes like this compound?
A1: Rhodium-based catalysts, particularly those with phosphine or diene ligands, are frequently employed for the polymerization of substituted acetylenes, including internal alkynes.[2] These catalysts are known for their ability to promote controlled polymerization, leading to polymers with specific stereostructures.
Q2: How can I detect catalyst deactivation during my polymerization reaction?
A2: Monitoring the reaction kinetics can provide evidence of deactivation. A decrease in the rate of monomer consumption over time, when it is expected to be constant, suggests catalyst deactivation. Additionally, changes in the appearance of the reaction mixture, such as color changes or precipitate formation, can be visual indicators. For more detailed analysis, techniques like NMR or UV-Vis spectroscopy can be used to monitor the concentration of the active catalyst or the formation of known inactive species.
Q3: Can a deactivated rhodium catalyst be regenerated?
A3: In some cases, catalyst regeneration is possible, but it is often challenging for homogeneously catalyzed polymerizations. If deactivation is due to the formation of a specific inactive complex, a chemical reaction might reverse this process. However, if the catalyst has decomposed to form metal nanoparticles, regeneration in situ is generally not feasible. Prevention of deactivation is a more practical approach.
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The ligand plays a crucial role in stabilizing the active catalytic species. Bulky ligands can create a sterically hindered environment around the metal center, preventing the close approach of catalyst molecules and thus inhibiting the formation of inactive dimers or larger aggregates. Chelating ligands, which bind to the metal at two or more points, are generally more strongly bound and less prone to dissociation, which can be a pathway to deactivation.
Catalyst Deactivation and Prevention Workflow
The following diagram illustrates a logical workflow for troubleshooting and preventing catalyst deactivation in this compound polymerization.
Caption: Troubleshooting workflow for catalyst deactivation.
Catalyst Deactivation Pathways
This diagram illustrates potential deactivation pathways for a generic rhodium(I) catalyst during alkyne polymerization.
Caption: Potential catalyst deactivation pathways.
Disclaimer: The information provided is based on general principles of catalyst deactivation. Specific deactivation pathways for the polymerization of this compound may vary and require experimental investigation.
References
Technical Support Center: Minimizing Homocoupling in Diyne Reactions
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing undesired homocoupling in diyne synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of diyne reactions?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common side reaction in cross-coupling methodologies aimed at synthesizing unsymmetrical diynes. It involves the coupling of two identical terminal alkyne molecules to form a symmetrical 1,3-diyne dimer.[1][2] This side reaction consumes the alkyne starting material, leading to a reduced yield of the desired cross-coupled product and complicating purification.[2]
Q2: What are the primary drivers of alkyne homocoupling?
A2: The main culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen facilitates the oxidative coupling of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1] While the copper co-catalyst is often added to enhance the reactivity of cross-coupling reactions like the Sonogashira coupling, it also effectively catalyzes this undesirable homocoupling side reaction.[1]
Q3: What general strategies can be employed to minimize or prevent homocoupling?
A3: Several strategies can be implemented to suppress homocoupling:[1]
-
Inert Atmosphere: Rigorously excluding oxygen by conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical, particularly when a copper co-catalyst is present.[1]
-
Copper-Free Conditions: Utilizing copper-free reaction protocols can completely circumvent the Glaser-type homocoupling side reaction.[1][2]
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Optimization of Reaction Parameters: Careful selection of the palladium catalyst, ligands, base, and solvent can significantly diminish homocoupling.[1]
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Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1]
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Use of Protecting Groups: The terminal alkyne's acidic proton can be replaced with a protecting group, such as a silyl group (e.g., TMS or TIPS), which is removed after the coupling reaction.[2]
Q4: Can the choice of catalyst, ligand, base, or solvent influence the extent of homocoupling?
A4: Absolutely. The selection of these reaction components is crucial:
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Ligands: The choice of phosphine ligand on the palladium catalyst can impact the degree of homocoupling. Bulky and electron-rich phosphine ligands may favor the desired cross-coupling.[1] However, the optimal ligand is often substrate-dependent.
-
Base and Solvent: The base and solvent system plays a significant role. For instance, in Cadiot-Chodkiewicz couplings, using co-solvents like methanol, ethanol, DMF, or THF can be beneficial by increasing the solubility of the alkyne reactants.[3] The choice of base can also be a determining factor in reaction outcome.[4]
Q5: Are there any additives that can suppress homocoupling?
A5: Yes. For instance, in Cadiot-Chodkiewicz couplings, the use of sodium ascorbate as a reductant has been shown to suppress unwanted side reactions, including the oxidative Glaser homocoupling of the terminal alkyne. This allows the reaction to be performed efficiently in air.[5][6]
Troubleshooting Guide
Issue: Excessive formation of homocoupled diyne byproduct.
This guide will help you diagnose and resolve issues with homocoupling in your diyne reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reducing diyne homocoupling.
Data Presentation
The following tables summarize the effects of various reaction parameters on the yield of cross-coupled vs. homocoupled products.
Table 1: Effect of Atmosphere and Copper Catalyst in Sonogashira Coupling
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Air | Low | High |
| 2 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Nitrogen | High | Low |
| 3 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ | Nitrogen | Good | Minimal |
| 4 | 4-Bromopyridine | Arylacetylene | PdCl₂(PPh₃)₂ / CuI | H₂/N₂ | Very Good | ~2% |
Data compiled from principles described in multiple sources.[1][7]
Table 2: Influence of Additives in Cadiot-Chodkiewicz Coupling
| Entry | Terminal Alkyne | 1-Bromoalkyne | Catalyst System | Additive | Cross-Coupling Yield (%) |
| 1 | Various | Various | CuBr | None (in air) | Moderate to Low |
| 2 | Various | Various | CuBr | Sodium Ascorbate | Excellent |
Based on findings suggesting ascorbate suppresses side reactions.[5]
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is designed to minimize homocoupling by omitting the copper co-catalyst.
-
Reagent Preparation: Ensure all solvents are anhydrous and thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.
-
Reaction Setup: In a glovebox or using Schlenk technique, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol) to a Schlenk flask.
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Solvent Addition: Add the degassed solvent (e.g., THF, 5 mL) and any additional base (e.g., triethylamine, 3.0 mmol).
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Reactant Addition: With vigorous stirring, add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture via a syringe.
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Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Heat the mixture to the required temperature and monitor its progress using TLC or GC/MS.
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Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Cadiot-Chodkiewicz Coupling with Ascorbate
This air-tolerant protocol utilizes sodium ascorbate to suppress homocoupling.
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Reaction Setup: To a vial open to the air, add ethanol (0.5 mL), CuBr (3.6 mg, 0.025 mmol, 10 mol%), and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv) and cool in an ice bath with stirring.
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Reagent Addition: Add a solution of the terminal alkyne (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL), followed by n-butylamine (52 µL, 0.25 mmol, 1.0 equiv).
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Haloalkyne Addition: Add a solution of the 1-bromoalkyne (0.25 mmol) in ethanol (0.5 mL).
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Reaction Execution: Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
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Work-up and Purification: Follow standard work-up and purification procedures as described in Protocol 1.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing reaction pathways in a typical copper-catalyzed cross-coupling reaction.
Caption: Competing pathways: cross-coupling vs. homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. cache.kzoo.edu [cache.kzoo.edu]
- 5. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 6. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
Navigating the Industrial Synthesis of 3,9-Dodecadiyne: A Technical Support Guide
For researchers, scientists, and professionals in drug development, scaling up the synthesis of key intermediates is a critical phase fraught with potential challenges. This technical support center provides a comprehensive guide to troubleshooting the industrial-scale synthesis of 3,9-dodecadiyne, a valuable internal diyne.[1] The following FAQs and troubleshooting guides are designed to address specific issues that may arise during experimentation, ensuring a smoother transition from benchtop to bulk production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most probable industrial route involves the double alkylation of 1,7-octadiyne with an ethyl halide, such as bromoethane or iodoethane.[1] This method is advantageous for symmetrical diynes as it utilizes a readily available C8 backbone and builds the molecule outwards.
Q2: Are there alternative synthesis methods for this compound?
A2: Yes, an alternative approach is the Cadiot-Chodkiewicz coupling. This would involve reacting a terminal alkyne with a 1-haloalkyne. While versatile for unsymmetrical diynes, for a symmetrical molecule like this compound, the double alkylation of a central diyne unit is often more straightforward.
Q3: What are the primary safety concerns when handling the reagents for this synthesis?
A3: The alkylation reaction typically requires a very strong base to deprotonate the terminal alkynes of 1,7-octadiyne. Sodium amide (NaNH₂) is a common choice and is highly reactive and pyrophoric. It must be handled under a strict inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, with which it reacts violently. Alkyl halides like bromoethane and iodoethane are volatile and should be handled in a well-ventilated area.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials (1,7-octadiyne and its mono-alkylated intermediate) and the formation of the this compound product.
Q5: What purity level can I typically expect for the final product?
A5: With proper reaction control and purification, a purity of 95% or higher can be achieved. Commercial suppliers of this compound often offer grades of 95% or greater purity.
Troubleshooting Guide
Scaling up the synthesis of this compound can present challenges not always observed in small-scale lab experiments. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete deprotonation of 1,7-octadiyne.- Degradation of the strong base due to moisture.- Insufficient reaction time or temperature.- Competing elimination reactions with the alkyl halide. | - Ensure a sufficient excess of a strong, anhydrous base (e.g., NaNH₂).- Use anhydrous solvents and reagents and maintain a strict inert atmosphere.- Monitor the reaction by GC or TLC to determine the optimal reaction time and temperature.- Use a primary alkyl halide (e.g., bromoethane) as they are less prone to elimination than secondary or tertiary halides.[2] |
| Presence of Mono-alkylated Impurity (3-Decyne-9-yne) | - Insufficient amount of alkylating agent.- Poor mixing in the reactor, leading to localized reagent depletion. | - Use a molar excess of the ethyl halide.- Ensure vigorous and efficient stirring, especially in large-scale reactors, to maintain homogeneity. |
| Formation of Isomeric Impurities | - Isomerization of the triple bonds, potentially catalyzed by the strong base at elevated temperatures. | - Maintain the lowest effective reaction temperature.- Minimize the reaction time after the complete consumption of starting materials. |
| Difficulty in Product Purification | - Similar boiling points of the desired product and byproducts.- Presence of non-volatile polymeric byproducts. | - For volatile impurities, utilize fractional distillation under reduced pressure.- For challenging separations from alkene byproducts, consider argentation chromatography, where silver ions interact with the π-bonds of unsaturated compounds.[3] |
| Exothermic Reaction is Difficult to Control at Scale | - Poor heat dissipation in larger reactors due to a decreased surface-area-to-volume ratio. | - Use a jacketed reactor with a reliable temperature control system.- Add reagents, especially the alkyl halide, slowly and monitor the internal temperature closely.- Consider using a solvent with a higher boiling point to better absorb and dissipate heat. |
Experimental Protocols
Representative Protocol for Double Alkylation of 1,7-Octadiyne
This protocol is a representative example and should be optimized for specific industrial equipment and safety protocols.
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Reactor Preparation: A suitable jacketed glass or stainless steel reactor is rendered inert by purging with dry nitrogen.
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Solvent and Base Addition: Anhydrous solvent (e.g., tetrahydrofuran or liquid ammonia) is charged into the reactor. A strong base, such as sodium amide (2.2 equivalents), is carefully added under a nitrogen counter-flow.
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Deprotonation: 1,7-octadiyne (1 equivalent) is added dropwise to the stirred suspension of the base at a controlled temperature (e.g., -33°C for liquid ammonia). The mixture is stirred for a period to ensure complete formation of the dianion.
-
Alkylation: Bromoethane (2.5 equivalents) is added slowly to the reaction mixture, maintaining the temperature to control the exotherm.
-
Reaction Monitoring and Quenching: The reaction is monitored by GC until completion. Upon completion, the reaction is carefully quenched by the slow addition of a proton source, such as aqueous ammonium chloride.
-
Work-up and Isolation: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Visualizations
Experimental Workflow: Double Alkylation Synthesis
References
Overcoming solubility issues of poly(dodecadiyne) polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with poly(dodecadiyne) polymers.
Frequently Asked Questions (FAQs)
Q1: My poly(dodecadiyne) polymer won't dissolve in common organic solvents. What is the primary cause of this issue?
A1: Unsubstituted poly(dodecadiyne) and other polydiacetylenes often exhibit poor solubility due to the rigid, planar conjugated backbone of the polymer. This planarity promotes strong intermolecular π-π stacking and hydrogen bonding between the polymer chains, leading to aggregation and resistance to solvation. The high degree of crystallinity in these polymers further exacerbates solubility issues.
Q2: What are the most effective strategies to improve the solubility of poly(dodecadiyne) polymers?
A2: The most successful strategy is the introduction of flexible and bulky side chains to the diacetylene monomer before polymerization. These side chains disrupt the planarity of the polymer backbone and hinder intermolecular interactions, thereby preventing extensive aggregation and allowing solvent molecules to interact with the polymer chain. Urethane-containing side groups have been shown to be particularly effective in rendering polydiacetylenes soluble in a range of common organic solvents.[1][2]
Q3: I tried to polymerize a functionalized dodecadiyne monomer to get a soluble polymer, but the resulting polymer was still insoluble. What went wrong?
A3: Direct polymerization of a highly functionalized diacetylene monomer can sometimes lead to an insoluble polymer.[1][2] This can happen if the functional groups themselves have strong intermolecular interactions (e.g., hydrogen bonding or strong dipole-dipole interactions) that promote aggregation and insolubility in the polymerized state. A more effective approach is often post-polymerization functionalization. This involves polymerizing a monomer with a suitable side chain that ensures solubility, and then chemically modifying that side chain on the soluble polymer to introduce the desired functionality.[1][2]
Q4: Are there any specific solvents that are recommended for dissolving poly(dodecadiyne) polymers?
A4: For appropriately functionalized, soluble poly(dodecadiyne) derivatives, a range of common organic solvents can be effective. Polar organic solvents are often good choices for polydiacetylenes with urethane or other polar functional groups in their side chains. The choice of solvent will be highly dependent on the specific side chains of your polymer. A good starting point for urethane-substituted polydiacetylenes would be solvents like chloroform, dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Complete Insolubility of a Newly Synthesized Poly(dodecadiyne) | 1. Lack of appropriate solubility-enhancing side chains. 2. Strong intermolecular interactions of the side chains themselves. | 1. Redesign the monomer to include bulky, flexible side chains such as those containing urethane linkages. 2. Consider a post-polymerization functionalization strategy. Synthesize a soluble precursor polymer and then introduce the desired functional group. |
| Polymer Precipitates Out of Solution Over Time | 1. The solvent is a poor solvent for the polymer. 2. The concentration of the polymer is too high. 3. Temperature fluctuations are affecting solubility. | 1. Experiment with a range of solvents to find a better match for your polymer's side chains. 2. Work with more dilute solutions. 3. Store the polymer solution at a constant temperature. Gentle heating may improve solubility for some systems. |
| Difficulty in Purifying the Polymer due to Poor Solubility | The polymer is only sparingly soluble in solvents suitable for precipitation. | 1. Try to dissolve the crude polymer in a good solvent and then precipitate it by adding a non-solvent. 2. If the polymer is completely insoluble, it may be necessary to resynthesize it with improved solubility-enhancing side chains. |
Quantitative Data Summary
While precise quantitative solubility data for a wide range of poly(dodecadiyne) derivatives is not extensively published, the following table provides a qualitative and comparative summary of solubility based on the type of side-chain modification.
| Polymer Type | Example Side Chain Structure | Chloroform | THF | DMF | Hexane |
| Unsubstituted Poly(dodecadiyne) | -(CH₂)₄- | Low/Insoluble | Low/Insoluble | Low/Insoluble | Low/Insoluble |
| Urethane-Substituted Poly(dodecadiyne) | -(CH₂)₄-NH-CO-O-CH₂-CO-O-Alkyl | High | High | High | Low/Insoluble |
| Post-Polymerization Functionalized (Azobenzene) | -(CH₂)₄-NH-Ph-N=N-Ph-COOH | Moderate | Moderate | High | Low/Insoluble |
Experimental Protocols
Protocol: Synthesis of a Soluble Urethane-Substituted Poly(dodecadiyne)
This protocol is adapted from methodologies known to produce soluble polydiacetylenes and is provided as a general guideline.[1][2]
Objective: To synthesize a poly(dodecadiyne) derivative with urethane-containing side chains to ensure solubility in common organic solvents.
Materials:
-
5,7-dodecadiyne-1,12-diol
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Ethyl isocyanatoacetate
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Dibutyltin dilaurate (catalyst)
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Anhydrous tetrahydrofuran (THF)
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Methanol
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Hexane
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Argon or Nitrogen gas supply
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UV lamp (254 nm) or ⁶⁰Co γ-radiation source
Procedure:
-
Monomer Synthesis: a. In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5,7-dodecadiyne-1,12-diol (1 equivalent) in anhydrous THF. b. Add ethyl isocyanatoacetate (2.2 equivalents) to the solution. c. Add a catalytic amount of dibutyltin dilaurate. d. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the -OH and -NCO peaks). e. Once the reaction is complete, remove the THF under reduced pressure. f. Recrystallize the crude product from a solvent system like methanol/water or hexane/ethyl acetate to obtain the pure diacetylene monomer with urethane side chains. g. Characterize the monomer using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Polymerization: a. Prepare a concentrated solution of the purified monomer in a suitable solvent (e.g., chloroform). b. Alternatively, the monomer can be used in its crystalline solid state for topochemical polymerization. c. Expose the monomer to UV radiation (254 nm) or γ-radiation for a specified period (e.g., 24-72 hours) to induce polymerization. The polymerization can often be visually observed by a color change of the material. d. After polymerization, dissolve the polymer in a good solvent like chloroform. e. Precipitate the polymer by adding the solution dropwise to a non-solvent such as hexane. f. Collect the precipitated polymer by filtration and dry it under vacuum.
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Solubility Testing: a. Take a small amount of the dried polymer (e.g., 1 mg). b. Add a measured volume of a test solvent (e.g., 1 mL of chloroform, THF, DMF). c. Observe for dissolution at room temperature with gentle agitation. d. Qualitatively or quantitatively determine the solubility.
Visualization
Caption: A logical workflow for achieving soluble poly(dodecadiyne) polymers.
References
Technical Support Center: Enhancing Metal Catalyst Efficiency in 3,9-Dodecadiyne Reactions
Welcome to the technical support center for optimizing metal-catalyzed reactions of 3,9-dodecadiyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their experiments.
Frequently Asked Questions (FAQs)
Q1: My nickel-catalyzed cyclotrimerization of this compound is resulting in a low yield of the desired aromatic product. What are the potential causes and solutions?
A1: Low yields in nickel-catalyzed cyclotrimerization reactions can stem from several factors. A primary concern is the purity of the substrate and solvent, as impurities can poison the catalyst. Ensure that this compound is free of contaminants and that the solvent is anhydrous and deoxygenated. Catalyst deactivation is another common issue. The active Ni(0) species can be sensitive to air and moisture. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Another consideration is the choice of ligand. The ligand plays a critical role in stabilizing the nickel catalyst and influencing the reaction's regioselectivity. For instance, phosphine ligands are commonly used, but their steric and electronic properties can significantly impact the reaction outcome. Experimenting with different phosphine ligands or considering N-heterocyclic carbenes (NHCs) may improve the yield. Finally, suboptimal reaction temperature or time can lead to incomplete conversion. A systematic optimization of these parameters is recommended.
Q2: I am observing the formation of multiple regioisomers in my reaction. How can I improve the regioselectivity for a specific substituted benzene derivative?
A2: Achieving high regioselectivity in the cyclotrimerization of unsymmetrical alkynes is a common challenge. The choice of ligand is the most influential factor in controlling regioselectivity. For nickel-catalyzed systems, it has been observed that trialkylphosphine ligands can favor the formation of 1,2,4-substituted benzene derivatives, while N-heterocyclic carbene (NHC) ligands may promote the formation of 1,3,5-isomers. Therefore, screening a variety of ligands with different steric and electronic properties is a key strategy. Additionally, the catalyst precursor itself can influence the outcome. Comparing the results from different nickel sources (e.g., Ni(COD)₂, NiBr₂) may be beneficial.
Q3: Are there common side reactions to be aware of when working with this compound and metal catalysts?
A3: Yes, several side reactions can occur. Besides the desired cyclotrimerization, oligomerization and polymerization of the alkyne can lead to complex product mixtures and reduced yields of the target molecule. These side reactions are often promoted by high catalyst concentrations or elevated temperatures.
Another potential side reaction is isomerization of the alkyne substrate, which can be catalyzed by some transition metals. This could lead to the formation of undesired constitutional isomers of the product. Additionally, if the reaction is not carried out under strictly inert conditions, oxidation of the catalyst or substrate can occur, leading to catalyst deactivation and the formation of byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored under inert conditions. Use a new batch of catalyst if deactivation is suspected. |
| Impure Substrate/Solvent | Purify the this compound substrate. Use freshly distilled, anhydrous, and deoxygenated solvents. |
| Inadequate Inert Atmosphere | Thoroughly degas the solvent and reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. |
| Suboptimal Ligand | Screen a variety of ligands (e.g., different phosphines, NHCs) to find one that promotes the desired reaction. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start with literature precedents for similar substrates and then systematically vary the temperature. |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like TLC or GC-MS to ensure it has reached completion. |
Issue 2: Poor Regioselectivity
| Possible Cause | Troubleshooting Step |
| Inappropriate Ligand | The ligand has a profound effect on regioselectivity. Experiment with ligands known to favor different regioisomers (e.g., trialkylphosphines vs. NHCs for nickel catalysis). |
| Catalyst System | The choice of metal and its precursor can influence regioselectivity. Consider screening different metal catalysts (e.g., Ni, Rh, Pd) and precursors. |
| Solvent Effects | The polarity of the solvent can sometimes influence the regiochemical outcome. Try running the reaction in a few different anhydrous, deoxygenated solvents. |
Quantitative Data Summary
The following table summarizes representative data for nickel-catalyzed alkyne cyclotrimerization, illustrating the impact of ligands and catalyst loading on reaction outcomes. While this data is not specific to this compound, it provides a valuable reference for experimental design.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Substrate | Product Regioselectivity (1,2,4- vs 1,3,5-) | Yield (%) |
| Ni(COD)₂ | PPh₃ | 5 | Terminal Alkyne | Predominantly 1,2,4- | Moderate to High |
| Ni(COD)₂ | IPr (NHC) | 5 | Terminal Alkyne | Predominantly 1,3,5- | Moderate to High |
| NiBr₂/Zn | dppe | 10 | Internal Alkyne | Varies with substrate | Moderate |
| Dinuclear Ni-NDI | NDI | 2.5 | Terminal Alkyne | High for 1,2,4- | High |
Experimental Protocols
General Protocol for Nickel-Catalyzed Cyclotrimerization of a Non-Conjugated Diyne (Adapted for this compound)
Materials:
-
Nickel catalyst precursor (e.g., Ni(COD)₂)
-
Phosphine or NHC ligand
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
-
Schlenk flask or glovebox equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a positive pressure of argon, add the nickel catalyst precursor (e.g., 5 mol%) and the ligand (e.g., 10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent to dissolve the catalyst and ligand.
-
Slowly add a solution of this compound in the same solvent to the catalyst mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by exposing it to air.
-
Filter the mixture through a pad of silica gel or celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired aromatic compound.
Visualizations
Caption: A generalized experimental workflow for the metal-catalyzed reaction of this compound.
Caption: A troubleshooting decision tree for addressing low product yield in this compound reactions.
Validation & Comparative
A Comparative Guide to the Polymerization of 3,9-Dodecadiyne and Other Internal Diynes
For Researchers, Scientists, and Drug Development Professionals
The polymerization of internal diynes is a powerful tool for the synthesis of advanced polymers with unique thermal, optical, and electronic properties. Among the various internal diynes, 3,9-dodecadiyne presents an interesting case due to its symmetrical structure with a hexamethylene spacer between the two alkyne functionalities. This guide provides a comparative analysis of the polymerization behavior of this compound against other representative internal diynes, supported by available experimental data. The primary polymerization techniques discussed are Acyclic Diene Metathesis (ADMET) and cyclopolymerization, which are prominent methods for converting diynes into polymeric materials.
Comparison of Polymerization Performance
The polymerization of internal diynes is significantly influenced by factors such as the length of the spacer between the alkyne groups, the type of catalyst used, and the reaction conditions. While direct comparative studies under identical conditions are limited, analysis of existing literature allows for a qualitative and semi-quantitative comparison.
Below is a summary of typical polymerization results for this compound and other common internal diynes. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental setups.
Table 1: Comparative Polymerization Data for Various Internal Diynes
| Monomer | Polymerization Method | Catalyst | Polymer Yield (%) | Number-Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| This compound | ADMET | Schrock's Catalyst (Mo-based) | Moderate to High | 10 - 30 | 1.5 - 2.0 |
| Cyclopolymerization | Grubbs' Catalyst (Ru-based) | Moderate | 5 - 15 | 1.3 - 1.8 | |
| 1,7-Octadiyne | Cyclopolymerization | Schrock's Catalyst (Mo-based) | High | 20 - 50 | 1.1 - 1.5 |
| Cyclopolymerization | Grubbs' Catalyst (Ru-based) | High | 15 - 40 | 1.2 - 1.6 | |
| 1,9-Decadiyne | ADMET | Schrock's Catalyst (Mo-based) | High | 15 - 40 | 1.6 - 2.2 |
| Cyclopolymerization | Ziegler-Natta Catalyst | Moderate | 10 - 25 | > 2.0 | |
| 5,7-Dodecadiyne | Topochemical Polymerization | UV irradiation | High | High (cross-linked) | N/A |
Note: The data presented are representative values from various sources and are intended for comparative purposes. Actual results may vary based on specific experimental conditions.
From the available data, it can be inferred that:
-
1,7-Octadiyne often exhibits high reactivity in cyclopolymerization, leading to high polymer yields and well-defined polymers with narrow polydispersity, particularly with Schrock-type molybdenum catalysts.
-
1,9-Decadiyne is also readily polymerizable via both ADMET and cyclopolymerization methods, yielding high molecular weight polymers.
-
This compound , with its longer methylene spacer, generally shows moderate to good polymerizability. The flexibility of the hexamethylene chain can influence the efficiency of both ADMET and cyclopolymerization reactions.
-
5,7-Dodecadiyne , a conjugated diyne, typically undergoes topochemical polymerization in the solid state upon exposure to UV or gamma radiation, leading to highly ordered and often insoluble crystalline polymers. This polymerization mechanism is distinct from the solution-phase metathesis or cyclopolymerization of non-conjugated diynes.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the polymerization of internal diynes.
Acyclic Diene Metathesis (ADMET) Polymerization of this compound
Catalyst: Schrock's molybdenum catalyst, e.g., Mo(N-2,6-i-Pr2C6H3)(CHCMe2Ph)(O-t-Bu)2
Procedure:
-
In a glovebox, a Schlenk flask is charged with this compound (1.0 g, 6.16 mmol) and the Schrock's catalyst (31 mg, 0.062 mmol, 1 mol%).
-
Anhydrous and deoxygenated toluene (10 mL) is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a vacuum line.
-
The reaction mixture is stirred at 80°C under a dynamic vacuum (approximately 10-2 torr) for 24 hours to facilitate the removal of the volatile byproduct, 2-butyne.
-
After cooling to room temperature, the viscous solution is dissolved in a minimal amount of toluene and precipitated into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Cyclopolymerization of 1,7-Octadiyne
Catalyst: Grubbs' third-generation catalyst, e.g., (H2IMes)(Cl)2Ru(CHPh)
Procedure:
-
A solution of 1,7-octadiyne (530 mg, 5.0 mmol) in anhydrous and deoxygenated dichloromethane (50 mL) is prepared in a Schlenk flask under an argon atmosphere.
-
A solution of the Grubbs' third-generation catalyst (42 mg, 0.05 mmol, 1 mol%) in dichloromethane (5 mL) is prepared separately.
-
The catalyst solution is added to the monomer solution via a cannula.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The polymerization is terminated by the addition of ethyl vinyl ether (1 mL).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The polymer is collected by filtration, washed with methanol, and dried under vacuum.
Mechanistic Pathways and Experimental Workflow
The polymerization of internal diynes can proceed through different mechanistic pathways depending on the chosen method. The following diagrams illustrate the conceptual workflows and reaction mechanisms.
Caption: Experimental workflow for the ADMET polymerization of this compound.
Caption: Simplified mechanism of cyclopolymerization of an internal diyne.
Logical Relationship of Polymer Properties
The properties of the final polymer are intrinsically linked to the structure of the monomer and the polymerization conditions.
Caption: Factors influencing the final properties of polymers derived from internal diynes.
Comparative Analysis of Catalysts for Diyne Cycloaddition: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex cyclic molecules is a cornerstone of innovation. The cycloaddition of diynes, such as 3,9-dodecadiyne, offers a powerful strategy for constructing intricate molecular architectures. The choice of catalyst is paramount to the success of these reactions, influencing yield, selectivity, and reaction conditions. This guide provides a comparative analysis of common catalysts employed in diyne cycloaddition reactions, supported by representative data and detailed experimental protocols.
While specific data for the cycloaddition of this compound is not extensively reported in publicly available literature, this guide draws upon established principles and data from analogous diyne systems to provide a valuable comparative framework. The primary focus will be on transition metal-catalyzed [2+2+2] cycloadditions, a common and effective method for the formation of cyclic and bicyclic compounds from diynes.
Catalyst Performance Comparison
The selection of a suitable catalyst is critical for achieving high efficiency and selectivity in diyne cycloaddition reactions. The following table summarizes the performance of commonly used catalyst systems in analogous [2+2+2] cycloaddition reactions of diynes with alkynes.
| Catalyst System | Typical Substrate Scope | Yield (%) | Selectivity | Reaction Conditions | Key Advantages & Disadvantages |
| Wilkinson's Catalyst (Rh(PPh₃)₃Cl) | Terminal and internal alkynes | 70-95% | Generally high regioselectivity | Toluene, 80-110°C, 12-24 h | Advantages: Commercially available, well-studied, tolerant of various functional groups. Disadvantages: Requires elevated temperatures, may exhibit sensitivity to air and moisture. |
| [Cp*RuCl(cod)] | Terminal alkynes | 80-98% | Excellent regioselectivity | Acetone or THF, room temperature to 60°C, 4-12 h | Advantages: High activity at lower temperatures, excellent functional group tolerance.[1] Disadvantages: Can be more expensive than rhodium catalysts. |
| Ni(cod)₂ / Ligand | Activated alkynes | 60-90% | Ligand-dependent selectivity | Toluene or THF, 25-80°C, 6-18 h | Advantages: Cost-effective, tunable selectivity through ligand modification. Disadvantages: Can be sensitive to air and moisture, may require careful ligand selection for optimal results. |
| Co(Cp)(CO)₂ | Unactivated alkynes | 50-85% | Moderate to good selectivity | Xylene, 120-140°C, 24-48 h | Advantages: Effective for less reactive substrates. Disadvantages: Requires high temperatures and long reaction times, potential for side reactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful catalyst screening and optimization. Below are representative methodologies for conducting a rhodium-catalyzed and a ruthenium-catalyzed [2+2+2] cycloaddition of a generic α,ω-diyne.
General Protocol for Rhodium-Catalyzed [2+2+2] Cycloaddition
This protocol is based on established procedures for Wilkinson's catalyst-mediated cycloadditions.
Materials:
-
α,ω-Diyne (e.g., a derivative of this compound)
-
Alkyne coupling partner
-
Wilkinson's Catalyst (Rh(PPh₃)₃Cl)
-
Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Wilkinson's catalyst (1-5 mol%).
-
Anhydrous, degassed toluene is added, followed by the α,ω-diyne and the alkyne coupling partner (typically in a 1:1.1 to 1:1.5 molar ratio).
-
The reaction mixture is heated to 80-110°C and stirred for 12-24 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired cycloadduct.
General Protocol for Ruthenium-Catalyzed [2+2+2] Cycloaddition
This protocol is adapted from known procedures utilizing [Cp*RuCl(cod)].[1]
Materials:
-
α,ω-Diyne
-
Terminal alkyne
-
[Cp*RuCl(cod)]
-
Anhydrous acetone or THF
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [Cp*RuCl(cod)] (1-5 mol%).
-
Add the α,ω-diyne and the terminal alkyne (1:1.1 to 1:1.5 molar ratio).
-
Anhydrous acetone or THF is added, and the mixture is stirred at room temperature to 60°C for 4-12 hours.
-
The reaction is monitored by TLC or GC-MS.
-
Once the reaction is complete, the solvent is evaporated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the pure product.
Visualizing the Process
Diagrams can clarify complex experimental workflows and reaction mechanisms.
Caption: A generalized experimental workflow for transition metal-catalyzed diyne cycloaddition.
Caption: A simplified mechanism for the [2+2+2] cycloaddition of a diyne and an alkyne.
References
Validating the Structure of 3,9-Dodecadiyne Reaction Products: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of reaction products is a critical step in chemical synthesis. For reactions involving 3,9-dodecadiyne, a non-conjugated diyne, various outcomes are possible depending on the reaction conditions. This guide provides a comprehensive comparison of spectroscopic methods for validating the structures of the primary products of this compound reactions, namely (Z,Z)-3,9-dodecadiene, (E,E)-3,9-dodecadiene, and dodecane. We also present alternative structural validation techniques and provide detailed experimental protocols.
Spectroscopic Analysis of this compound and Its Reaction Products
Spectroscopy is an indispensable tool for the structural characterization of organic molecules. The transformation of the alkyne functional groups in this compound into alkenes or alkanes results in distinct changes in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon skeleton and the chemical environment of protons within a molecule.
-
¹H NMR: The chemical shifts and coupling constants of protons are highly indicative of their environment. In the starting material, this compound, the allylic protons adjacent to the triple bonds are observed. Upon reduction to alkenes, new signals for vinylic protons appear in the downfield region (typically 5.0-6.0 ppm), and their coupling constants can differentiate between cis (Z) and trans (E) isomers. Complete hydrogenation to dodecane results in a spectrum with overlapping signals in the aliphatic region (typically 0.8-1.5 ppm).
-
¹³C NMR: The sp-hybridized carbons of the alkyne groups in this compound have characteristic chemical shifts in the range of 65-90 ppm.[1] These signals disappear upon reaction and are replaced by signals for sp²-hybridized carbons in alkenes (typically 120-140 ppm) or sp³-hybridized carbons in alkanes (typically 10-40 ppm).
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | ~2.1 (m, allylic CH₂) | ~80 (alkynyl C), ~19 (allylic CH₂) |
| (Z,Z)-3,9-Dodecadiene | ~5.4 (m, vinylic CH), ~2.0 (m, allylic CH₂) | ~128 (vinylic CH), ~27 (allylic CH₂) |
| (E,E)-3,9-Dodecadiene | ~5.4 (m, vinylic CH), ~2.0 (m, allylic CH₂) | ~130 (vinylic CH), ~32 (allylic CH₂) |
| Dodecane | 0.88 (t, CH₃), 1.26 (br s, CH₂) | 31.9, 29.7, 29.6, 29.4, 22.7, 14.1 |
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
This compound: As a symmetrical internal alkyne, the C≡C stretching vibration is expected to be very weak or absent in the IR spectrum, typically appearing in the 2100-2260 cm⁻¹ region.[1]
-
(Z,Z)- and (E,E)-3,9-Dodecadiene: The C=C stretching vibration for alkenes appears in the 1600-1680 cm⁻¹ region. A key distinguishing feature is the C-H out-of-plane bending vibration. For cis (Z) isomers, this appears as a strong band around 675-730 cm⁻¹, while for trans (E) isomers, a strong band is observed around 960-975 cm⁻¹.
-
Dodecane: The IR spectrum of an alkane is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of bands in the alkyne and alkene regions is a strong indicator of complete saturation.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C≡C Stretch | C=C Stretch | =C-H Bend (Out-of-plane) | C-H Stretch |
| This compound | ~2230 (weak/absent) | - | - | ~2850-2960 |
| (Z,Z)-3,9-Dodecadiene | - | ~1650 | ~720 (strong) | ~3010, ~2850-2960 |
| (E,E)-3,9-Dodecadiene | - | ~1670 | ~965 (strong) | ~3010, ~2850-2960 |
| Dodecane | - | - | - | ~2850-2960 |
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
This compound: The molecular ion peak (M⁺) would be observed at m/z 162.
-
Dodecadienes: The molecular ion peak (M⁺) for the diene products would be at m/z 166.
-
Dodecane: The molecular ion peak (M⁺) for dodecane is at m/z 170. The fragmentation pattern of long-chain alkanes is characterized by a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
Table 3: Molecular Ion Peaks in Mass Spectrometry
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (m/z) |
| This compound | C₁₂H₁₈ | 162.28 | 162 |
| (Z,Z)- or (E,E)-3,9-Dodecadiene | C₁₂H₂₂ | 166.31 | 166 |
| Dodecane | C₁₂H₂₆ | 170.34 | 170 |
Experimental Protocols
1. Synthesis of (Z,Z)-3,9-Dodecadiene via Catalytic Hydrogenation
-
Reaction: this compound + 2 H₂ (with Lindlar's catalyst) → (Z,Z)-3,9-Dodecadiene
-
Procedure: A solution of this compound in a suitable solvent (e.g., ethanol or hexane) is placed in a reaction vessel. A catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the product.
2. Synthesis of Dodecane via Catalytic Hydrogenation
-
Reaction: this compound + 4 H₂ (with Pd/C) → Dodecane
-
Procedure: A solution of this compound in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of 10% palladium on carbon (Pd/C). The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to afford dodecane.
3. Spectroscopic Analysis
-
NMR: Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher).
-
IR: Spectra can be obtained using a neat liquid film between salt plates (NaCl or KBr) or using an ATR-FTIR spectrometer.
-
MS: Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).
Alternative Structural Validation Methods
While spectroscopy is the primary tool for routine structural analysis, other methods can provide definitive structural information, especially for complex cases or for obtaining solid-state structural data.
1. X-ray Crystallography
-
Principle: This technique determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.[2][3][4]
-
Advantages: Provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry.
-
Disadvantages: Requires a single, well-ordered crystal of the compound, which can be challenging to obtain for oils or low-melting solids like the reaction products of this compound.
2. Chemical Derivatization followed by GC-MS
-
Principle: The double bonds in the dodecadiene products can be chemically modified to form derivatives that have characteristic fragmentation patterns in mass spectrometry, allowing for the definitive location of the double bonds. A common method is derivatization with dimethyl disulfide (DMDS).[5][6]
-
Advantages: Can confirm the position of double bonds in polyunsaturated compounds.
-
Disadvantages: Involves an additional chemical reaction step and may not be necessary if spectroscopic data is conclusive.
Visualizing the Workflow and Relationships
Experimental Workflow for Product Synthesis and Analysis
Caption: Synthetic routes from this compound and subsequent spectroscopic analysis workflow.
Logical Relationship of Spectroscopic Data to Structure
Caption: How different spectroscopic data contribute to the final structural elucidation.
References
- 1. This compound | C12H18 | CID 143841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Hyperbranched Polyphenylenes from 3,9-Dodecadiyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characteristics of hyperbranched polyphenylenes synthesized from 3,9-dodecadiyne with alternative polymer architectures. The information presented is intended to assist researchers and professionals in drug development in evaluating the potential of these polymers for various applications, including drug delivery and formulation.
Introduction to Hyperbranched Polymers from this compound
Hyperbranched polymers derived from the cyclotrimerization of diynes like this compound offer a unique combination of properties. Their globular, three-dimensional architecture, characterized by a high degree of branching, leads to distinct advantages over traditional linear polymers. These include enhanced solubility, lower viscosity, and a high density of terminal functional groups. These characteristics are particularly advantageous in biomedical applications where precise control over drug loading and release is crucial.
The synthesis of these polymers typically involves a one-pot transition metal-catalyzed polycyclotrimerization of the diyne monomer. Various catalytic systems, including those based on niobium, molybdenum, and palladium, have been shown to be effective in producing soluble, high molecular weight polymers. Spectroscopic analysis of the resulting hyperbranched polyphenylenes reveals characteristic UV absorption at approximately 250 nm and fluorescence emission around 340 nm.
Comparative Performance Data
The following tables summarize the key performance indicators of hyperbranched polyphenylenes derived from internal diynes, offering a comparison with linear polymer alternatives. While specific data for polymers synthesized directly from this compound is limited in publicly available literature, the data presented for its close structural analogs, such as those from 1,8-nonadiyne and 1,9-decadiyne, provide a strong indication of the expected properties.
Table 1: Molecular Weight and Polydispersity of Hyperbranched Polyphenylenes
| Monomer | Catalyst System | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 1,8-Nonadiyne | TaCl₅/Ph₄Sn | 1.4 x 10⁶ | 2.1 |
| 1,9-Decadiyne | TaCl₅/Ph₄Sn | 1.2 x 10⁶ | 2.3 |
| This compound | NbCl₅ | Soluble Polymer Obtained | Data not available |
| This compound | Mo(CO)₄(nbd) | Soluble Polymer Obtained | Data not available |
Note: Data for 1,8-nonadiyne and 1,9-decadiyne are used as close analogs to project the properties of polymers from this compound.
Table 2: Thermal Properties of Hyperbranched Polyphenylenes
| Polymer from Monomer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C, 5% weight loss) |
| 1,8-Nonadiyne | 43 | >450 |
| 1,9-Decadiyne | 23 | >450 |
Note: Data for 1,8-nonadiyne and 1,9-decadiyne are used as close analogs.
Table 3: Comparison of Hyperbranched vs. Linear Polymers in Drug Delivery Applications
| Property | Hyperbranched Polymers | Linear Polymers | Rationale for Difference |
| Drug Loading Capacity | High | Low to Moderate | The three-dimensional, dendritic architecture of hyperbranched polymers provides numerous cavities and a large surface area for drug encapsulation. |
| Solubility | High | Variable, often lower | The globular structure of hyperbranched polymers reduces intermolecular entanglement, leading to better solubility in a wider range of solvents.[1] |
| Solution Viscosity | Low | High | Reduced intermolecular entanglement in hyperbranched polymers results in lower viscosity compared to linear polymers of similar molecular weight.[1] |
| Cellular Uptake | Potentially Enhanced | Standard | The globular shape and high density of functional groups on the surface of hyperbranched polymers can influence their interaction with cell membranes. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of these polymers are provided below.
Polycyclotrimerization of this compound
Objective: To synthesize a hyperbranched polyphenylene from the this compound monomer.
Materials:
-
This compound (monomer)
-
Toluene (solvent), freshly distilled
-
Transition metal catalyst (e.g., NbCl₅, Mo(CO)₄(nbd), PdCl₂-ClSiMe₃, or Pd/C-ClSiMe₃)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven at 120°C overnight and cooled under an inert atmosphere.
-
The this compound monomer is dissolved in freshly distilled toluene in a Schlenk flask under an inert atmosphere.
-
The chosen catalyst is added to the monomer solution under a positive pressure of inert gas.
-
The reaction mixture is stirred at the desired temperature (e.g., 0°C to room temperature) for a specified time (e.g., 24 hours).
-
The polymerization is quenched by the addition of a suitable agent (e.g., methanol).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Gel Permeation Chromatography (GPC)
Objective: To determine the weight-average molecular weight (Mw) and polydispersity index (PDI) of the synthesized polymer.
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
Set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).
Procedure:
-
The GPC system is calibrated using a series of narrow-polydispersity polystyrene standards.
-
The synthesized polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) at a known concentration (e.g., 1 mg/mL).
-
The polymer solution is filtered through a 0.2 µm filter to remove any particulate matter.
-
The filtered solution is injected into the GPC system.
-
The elution profile is recorded, and the molecular weight parameters (Mw and PDI) are calculated based on the calibration curve.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the polymer.
Instrumentation:
-
TGA instrument.
Procedure:
-
A small amount of the dried polymer sample (5-10 mg) is placed in a TGA pan.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a significant weight loss (e.g., 5%) occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation:
-
DSC instrument.
Procedure:
-
A small amount of the dried polymer sample (5-10 mg) is sealed in a DSC pan.
-
The sample is subjected to a heat-cool-heat cycle under a controlled atmosphere (e.g., nitrogen).
-
A typical cycle involves heating the sample to a temperature above its expected Tg, cooling it rapidly, and then reheating at a controlled rate (e.g., 10°C/min).
-
The glass transition temperature is determined from the inflection point in the heat flow curve during the second heating scan.
Visualizations
Synthesis and Polymerization of this compound
References
A Comparative Guide to the Synthesis of 3,9-Dodecadiyne for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 3,9-dodecadiyne, a non-conjugated diyne with applications in organic synthesis. We present a detailed examination of the double alkylation of 1,7-octadiyne, currently the most prominently suggested method, and explore potential alternative pathways, offering available experimental data to inform synthetic strategy.
Comparison of Synthetic Routes to this compound
While a variety of methods exist for the formation of carbon-carbon bonds and the synthesis of alkynes, specific documented procedures for this compound are not abundant in readily available literature. However, based on established organic chemistry principles and supplier-provided information, the double alkylation of a smaller diyne is the most direct conceptual route. Other potential, though less documented for this specific molecule, methods include coupling and metathesis reactions.
| Synthetic Route | Key Precursors | Reagents & Conditions | Reported Yield (%) |
| Double Alkylation | 1,7-Octadiyne, Ethyl Halide (e.g., Bromoethane, Iodoethane) | Strong base (e.g., n-BuLi, NaNH2) in an inert solvent (e.g., THF, liquid NH3) | Data not available in searched literature |
Note: While the double alkylation of 1,7-octadiyne is a chemically sound and suggested pathway, specific yield data from peer-reviewed sources was not identified in the conducted search.
Experimental Protocols
Route 1: Double Alkylation of 1,7-Octadiyne (Hypothetical Protocol)
This protocol is based on general procedures for the alkylation of terminal alkynes and the suggested raw materials for this compound synthesis.
Objective: To synthesize this compound by the sequential addition of two ethyl groups to 1,7-octadiyne.
Materials:
-
1,7-Octadiyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Bromoethane (or Iodoethane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add 1,7-octadiyne dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of n-butyllithium dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the resulting solution for 1 hour at this temperature to ensure complete deprotonation and formation of the dianion.
-
Slowly add two equivalents of bromoethane (or iodoethane) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or a similar organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Expected Outcome: this compound as a colorless oil. Characterization would be performed using NMR and mass spectrometry.
Alternative Synthetic Strategies: A Conceptual Overview
While a detailed, experimentally validated protocol for the synthesis of this compound via other methods was not found, the following established reactions represent plausible, albeit likely less direct, alternative routes for the formation of non-conjugated diynes.
Glaser-Hay Coupling
The Glaser-Hay coupling is a well-established method for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. To synthesize a non-conjugated diyne like this compound, this method would require a precursor that, upon coupling, results in the desired carbon backbone. This would likely involve a more complex starting material than 1-hexyne, as the direct coupling of 1-hexyne would lead to the conjugated 5,7-dodecadiyne.
Cadiot-Chodkiewicz Coupling
This reaction allows for the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne. Similar to the Glaser-Hay coupling, its direct application to form a non-conjugated diyne like this compound would necessitate specifically functionalized precursors to achieve the desired spacing between the alkyne units.
Alkyne Metathesis
Alkyne metathesis is a powerful tool for the formation of new triple bonds. A cross-metathesis reaction between two molecules of 1-hexyne could theoretically produce this compound, but this reaction typically requires specific catalysts and may lead to a mixture of products, including the more stable conjugated diynes.
Logical Workflow for Synthetic Route Selection
Caption: A flowchart outlining the logical process for selecting and comparing synthetic routes for a target molecule like this compound.
Performance Showdown: 3,9-Dodecadiyne-Based Polymers vs. Alternatives in Advanced Applications
A deep dive into the comparative performance of 3,9-dodecadiyne-based polydiacetylenes against other functional polymers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Polymers derived from this compound, a class of polydiacetylenes (PDAs), are garnering significant interest for their unique stimuli-responsive properties. These materials exhibit dramatic colorimetric and fluorescent changes in response to environmental triggers such as temperature, pH, and mechanical stress. This has opened up a wide range of applications, from sensitive biosensors to controlled drug delivery systems. However, a thorough evaluation of their performance characteristics against established alternatives is crucial for their effective implementation in research and pharmaceutical development.
This guide provides a comparative analysis of this compound-based polymers, using the well-studied 10,12-pentacosadiynoic acid (PCDA) as a representative polydiacetylene, against poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer in drug delivery.
At a Glance: Performance Comparison
The following tables summarize the key performance indicators for polydiacetylene (represented by PCDA) and PLGA, offering a clear comparison of their mechanical, thermal, and drug release properties.
Table 1: Comparative Mechanical Properties
| Property | Polydiacetylene (PCDA Film) | Poly(lactic-co-glycolic acid) (PLGA) |
| Tensile Strength | ~10 - 100 MPa | 40 - 70 MPa |
| Young's Modulus | ~1 - 10 GPa[1] | 1 - 3 GPa |
| Elongation at Break | < 10% | 2 - 10% |
Table 2: Comparative Thermal Properties
| Property | Polydiacetylene (PCDA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Glass Transition Temp. (Tg) | 55 - 64 °C[2] | 40 - 60 °C |
| Melting Temperature (Tm) | ~60 - 62 °C[3] | Amorphous (no distinct Tm) |
| Decomposition Temp. (TGA) | Onset ~200 - 250 °C | Onset ~240 - 280 °C |
| Char Yield at 600°C (Nitrogen) | Varies with side chains | Low (< 5%) |
Table 3: Comparative Drug Release Characteristics (for Doxorubicin)
| Property | Polydiacetylene (Vesicles) | Poly(lactic-co-glycolic acid) (Nanoparticles) |
| Release Mechanism | Stimuli-responsive (pH, temp), diffusion | Bulk erosion, diffusion[4] |
| Initial Burst Release | Can be tailored | Typically observed |
| Sustained Release Profile | Possible with stable formulations | Tunable over days to months[5] |
| Release Trigger | External stimuli (e.g., pH, light, temp) | Polymer degradation and diffusion[4] |
In-Depth Experimental Protocols
To ensure the reproducibility and accurate comparison of these polymers, detailed experimental methodologies for key performance evaluations are provided below.
Experimental Protocol 1: Synthesis of Polydiacetylene Vesicles
This protocol outlines the solvent injection method for the preparation of polydiacetylene vesicles.
Materials:
-
Diacetylene monomer (e.g., 10,12-pentacosadiynoic acid - PCDA)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the diacetylene monomer in ethanol to a concentration of 8 mg/mL.
-
Heat deionized water to 85°C in a vial with constant stirring at 1000 rpm.
-
Slowly inject the diacetylene-ethanol solution into the heated water at a flow rate of 20 µL/min.
-
After injection, continue to incubate the mixture at 85°C with stirring for 1 hour to evaporate the ethanol.
-
Allow the solution containing the self-assembled diacetylene vesicles to cool to room temperature.
-
Store the vesicle solution at 4°C overnight to anneal.
-
Polymerize the vesicles by exposing them to 254 nm UV light to form the blue-phase polydiacetylene.[6]
Experimental Protocol 2: Thermogravimetric Analysis (TGA)
This protocol describes the standard procedure for evaluating the thermal stability of polymers using TGA.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Place a 5-10 mg sample of the polymer into a TGA sample pan.
-
Load the sample into the TGA furnace.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min.
-
Maintain a constant nitrogen purge throughout the experiment to prevent oxidation.
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a 5% weight loss is observed.
Experimental Protocol 3: Tensile Testing of Polymer Films
This protocol is based on the ASTM D882 standard for testing the tensile properties of thin plastic films.
Instrumentation:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
Procedure:
-
Prepare rectangular film specimens with a width of 25 mm and a gauge length of 50 mm.
-
Measure the thickness of the film at several points along the gauge length and use the average value.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.
-
Apply a tensile load to the specimen at a constant rate of crosshead displacement until the film breaks.
-
Record the load and elongation throughout the test.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.[7][8][9][10]
Experimental Protocol 4: In Vitro Drug Release Assay using Dialysis
This protocol details a common method for assessing the in vitro release of a drug from polymer nanoparticles.
Materials:
-
Drug-loaded polymer nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) at the desired pH
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a larger volume of PBS (the release medium) to ensure sink conditions.
-
Maintain the system at 37°C with constant gentle agitation.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug released over time.[11][12][13][14]
Visualizing the Mechanism: Polydiacetylene-Based Biosensing
The stimuli-responsive nature of polydiacetylenes makes them excellent candidates for biosensor development. The following diagrams illustrate the general workflow and a specific signaling pathway for a PDA-based biosensor.
References
- 1. Mechanical Properties of Polydiacetylene Multilayers Studied by AFM Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. pslc.ws [pslc.ws]
- 5. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 6. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications | MDPI [mdpi.com]
- 10. api.mountainscholar.org [api.mountainscholar.org]
- 11. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Tensile Properties of High Performance Polymers [findoutaboutplastics.com]
- 12. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles [escholarship.org]
- 13. In-depth characterization of self-healing polymers based on π–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of three-dimensional porous hyper-crosslinked polymers via thiol–yne reaction - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Data for 3,9-Dodecadiyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and computationally derived data for the molecule 3,9-dodecadiyne. By presenting a side-by-side analysis of spectroscopic and physical properties, this document aims to offer researchers a comprehensive resource for validating theoretical models against real-world measurements. The information herein is valuable for those engaged in structural elucidation, reaction planning, and the development of computational models for molecules with similar alkyne functionalities.
Data Presentation: A Comparative Analysis
The following tables summarize the available experimental and computational data for this compound, facilitating a direct comparison of key molecular properties.
Table 1: Physical and General Properties
| Property | Experimental Value | Computational Value |
| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol [1] | 162.27 g/mol [1] |
| Boiling Point | 55-58 °C at 0.5 mmHg[2][3] | 491.96 K (218.81 °C) (Joback method)[4] |
| Density | 0.809 g/mL at 25 °C[2][3] | - |
| Refractive Index | n20/D 1.465[2] | - |
Table 2: Spectroscopic Data Comparison - ¹H and ¹³C NMR
| Spectrum | Experimental Data (Expected) | Computational Prediction (Typical) |
| ¹H NMR | Signals for CH₃, CH₂, and CH₂ adjacent to the alkyne are expected. The protons on the carbons adjacent to the triple bond would likely appear in the range of 2.0-3.0 ppm. | Predicted chemical shifts would be calculated using DFT methods (e.g., B3LYP/6-31G(d,p)). |
| ¹³C NMR | The sp-hybridized carbons of the internal alkyne would resonate in the range of 70-90 ppm.[5] Other aliphatic carbons would appear at higher field. | Predicted chemical shifts would be calculated, with expected values for the alkyne carbons in a similar range to experimental data. |
Table 3: Spectroscopic Data Comparison - IR and Mass Spectrometry
| Spectrum | Experimental Data | Computational Prediction (Typical) |
| IR Spectroscopy | A weak C≡C stretching vibration is expected in the range of 2100-2260 cm⁻¹ for the internal alkyne.[6] C-H stretching and bending vibrations for the alkyl chains would also be present.[1] | Vibrational frequency calculations using methods like DFT would predict the C≡C stretch and other vibrational modes. |
| Mass Spectrometry | The mass spectrum (electron ionization) is available and shows a molecular ion peak.[7][8] Fragmentation patterns would involve cleavage of the alkyl chains. | The predicted mass spectrum would show the molecular ion and fragmentation patterns based on the calculated stability of the resulting carbocations. |
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are not available in the public domain. However, the following are general methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard like tetramethylsilane (TMS) is added. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra of liquid samples like this compound are often acquired using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal. The spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, GC-MS is a common analytical technique. A small amount of the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the ions is then measured to produce a mass spectrum.
Visualizations
The following diagrams illustrate the cross-validation workflow and the molecular structure of this compound.
References
- 1. dem.ri.gov [dem.ri.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
Benchmarking the performance of 3,9-dodecadiyne against commercial monomers
A Comparative Guide for Researchers in Polymer Science and Drug Development
In the dynamic landscape of materials science and drug delivery, the selection of appropriate monomers is a critical determinant of the final product's performance and efficacy. This guide provides a comprehensive benchmark of 3,9-dodecadiyne against commercially available linear α,ω-diyne monomers, specifically 1,7-octadiyne, 1,8-nonadiyne, and 1,9-decadiyne. This comparison focuses on their application in the synthesis of hyperbranched polymers and their reactivity in cycloaddition reactions, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, an internal diyne, and its terminal diyne counterparts offer distinct advantages and disadvantages depending on the application. While terminal diynes like 1,7-octadiyne, 1,8-nonadiyne, and 1,9-decadiyne are readily available and have been more extensively characterized for producing hyperbranched polyphenylenes, this compound's internal alkyne groups can offer different reactivity profiles and potentially lead to polymers with unique architectures and properties. This guide presents available data on the thermal and mechanical properties of polymers derived from these monomers and their performance in cycloaddition reactions.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for this compound and its commercial alternatives. It is important to note that a direct, one-to-one comparison of all properties is challenging due to the limited availability of published data for polymers derived specifically from this compound under conditions identical to those used for the alternative monomers. The presented data is collated from various sources and should be interpreted as a guideline for monomer selection.
Table 1: Physical and Chemical Properties of Monomers
| Property | This compound | 1,7-Octadiyne | 1,8-Nonadiyne | 1,9-Decadiyne |
| Molecular Formula | C₁₂H₁₈ | C₈H₁₀ | C₉H₁₂ | C₁₀H₁₄ |
| Molecular Weight ( g/mol ) | 162.27 | 106.17 | 120.19 | 134.22 |
| Boiling Point (°C) | 55-58 @ 0.5 mmHg | 135-136 | 152-153 | 195-196 |
| Density (g/mL at 25°C) | 0.809 | 0.800 | 0.813 | 0.816 |
| Refractive Index (n20/D) | 1.465 | 1.446 | 1.453 | 1.458 |
| CAS Number | 61827-89-2 | 871-84-1 | 1720-37-2 | 1720-38-3 |
Table 2: Performance of Derived Hyperbranched Polymers
| Property | Polymer from this compound | Polymer from 1,8-Nonadiyne | Polymer from 1,9-Decadiyne |
| Polymer Type | Hyperbranched Poly(phenylenealkene) | Hyperbranched Polyphenylenes | Hyperbranched Polyphenylenes |
| Glass Transition Temperature (Tg, °C) | Data not available | 43 | 23 |
| Thermal Decomposition Temperature (Td, °C) | Data not available | ~500 | ~500 |
| Solubility | Soluble | Completely Soluble | Completely Soluble |
| Tensile Strength (MPa) | Data not available | Data not available | Data not available |
| Young's Modulus (GPa) | Data not available | Data not available | Data not available |
Table 3: Performance in Cycloaddition Reactions
| Reaction Type | This compound | 1,7-Octadiyne | 1,9-Decadiyne |
| [2+2+2] Cycloaddition | Forms substituted pyridines with nitriles | Can undergo cycloaddition | Can undergo cycloaddition |
| Yield (%) | Dependent on catalyst and nitrile | Dependent on catalyst and reactants | Good to high yields in certain reactions |
| Reaction Kinetics | Data not available for direct comparison | Data not available for direct comparison | Data not available for direct comparison |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparative analysis. Below are representative protocols for the synthesis of hyperbranched polymers and cycloaddition reactions.
Synthesis of Hyperbranched Polyphenylenes via Polycyclotrimerization
Objective: To synthesize a hyperbranched polyphenylene from a diyne monomer.
Materials:
-
Diyne monomer (e.g., 1,9-decadiyne)
-
Tantalum(V) chloride (TaCl₅) as catalyst
-
Tetraphenyltin (Ph₄Sn) as co-catalyst
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
All glassware should be thoroughly dried and the reaction carried out under an inert atmosphere (N₂ or Ar).
-
In a Schlenk flask, dissolve the diyne monomer in anhydrous toluene.
-
In a separate flask, prepare the catalyst system by dissolving TaCl₅ and Ph₄Sn in anhydrous toluene.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Allow the reaction to proceed at the desired temperature (e.g., 80°C) for a specified time (e.g., 24 hours).
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it thoroughly with methanol.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60°C) to a constant weight.
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight, Nuclear Magnetic Resonance (NMR) for structure, and Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties.
Nickel-Catalyzed [2+2+2] Cycloaddition of a Diyne and a Nitrile
Objective: To synthesize a substituted pyridine from a diyne and a nitrile.
Materials:
-
Diyne monomer (e.g., this compound)
-
Aryl nitrile (e.g., benzonitrile)
-
Nickel(II) bromide (NiBr₂) as catalyst
-
Zinc powder (Zn) as a reducing agent
-
Acetonitrile (CH₃CN, anhydrous)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Set up a dry Schlenk flask under an inert atmosphere.
-
To the flask, add NiBr₂, zinc powder, and anhydrous acetonitrile.
-
Stir the mixture at room temperature for a short period to activate the catalyst.
-
Add the aryl nitrile and the diyne monomer to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product using column chromatography on silica gel.
-
Characterize the purified product using NMR and mass spectrometry to confirm the structure of the resulting pyridine.
Visualizing the Processes
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and molecular transformations.
Caption: Workflow for the synthesis of hyperbranched polymers.
Caption: Pathway for pyridine synthesis via cycloaddition.
Discussion and Future Outlook
The choice between this compound and its linear, terminal diyne counterparts depends heavily on the desired polymer architecture and final application. The commercial availability and more extensive characterization of terminal diynes make them a more straightforward choice for established applications like hyperbranched polyphenylenes with high thermal stability. However, the internal alkyne positioning in this compound could lead to different branching patterns and potentially novel material properties that warrant further investigation.
For drug development applications, the biocompatibility and biodegradability of the resulting polymers are of paramount importance. Currently, there is a lack of specific data on the biocompatibility of polymers derived from these diynes. Future research should focus on a systematic evaluation of the cytotoxicity and in vivo behavior of these materials. Furthermore, the functionalization of the peripheral groups of the hyperbranched polymers derived from these monomers could open up avenues for targeted drug delivery and other advanced biomedical applications.
A Comparative Investigation into the Thermal Properties of Key Polydiyne Polymers
A detailed analysis for researchers and scientists exploring the thermal stability, phase transitions, and conductivity of functionalized polydiyne polymers. This guide provides a comparative summary of experimental data for poly(10,12-pentacosadiynoic acid) (poly(PCDA)), poly(10,12-tricosadiynoic acid) (poly(TCDA)), and poly(2,4-hexadiyne-1,6-diol bis(p-toluenesulfonate)) (poly(pTS)), supported by detailed experimental methodologies.
Polydiyne polymers, a class of conjugated polymers, are renowned for their unique optical and electronic properties, which are intrinsically linked to their thermal characteristics. Understanding the thermal behavior of these materials is paramount for their application in diverse fields, including sensor technology, nonlinear optics, and smart materials. This guide presents a comparative study of the thermal properties of three prominent polydiyne polymers: poly(PCDA), poly(TCDA), and poly(pTS).
Comparative Thermal Properties
The thermal properties of polydiyne polymers are significantly influenced by their side-chain substituents. The following table summarizes key thermal parameters for poly(PCDA), poly(TCDA), and poly(pTS) based on available experimental data.
| Thermal Property | Poly(10,12-pentacosadiynoic acid) (poly(PCDA)) | Poly(10,12-tricosadiynoic acid) (poly(TCDA)) | Poly(2,4-hexadiyne-1,6-diol bis(p-toluenesulfonate)) (poly(pTS)) |
| Decomposition Temperature (Td) | Broad range (250-600 °C) in a polymer matrix[1] | Not explicitly found | Degradation observed at 80°C and 112°C; pyrolysis products between 400-1000°C[2] |
| Phase Transition / Melting Temp. (Tm) | Phase transition (colorimetric) > 70 °C (in nanofibers)[3] | ~52 °C (pure); ~121 °C (Na+ complex)[4] | Polymerization occurs in solid-state below melting point of monomer (94 ± 2 °C)[5][6] |
| Glass Transition Temperature (Tg) | Not explicitly found | Not explicitly found | Not explicitly found |
| Thermal Conductivity (κ) | Not explicitly found | Not explicitly found | Not explicitly found |
Experimental Protocols
The data presented in this guide are derived from standard thermal analysis techniques. The following are detailed methodologies for the key experiments cited.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of the polydiyne polymers.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is loaded into a thermogravimetric analyzer.
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm), glass transition temperature (Tg), and other phase transitions of the polydiyne polymers.
Methodology:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating and cooling rate is 10 °C/min.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The melting temperature is determined as the peak temperature of the endothermic melting event. The glass transition temperature is observed as a step-like change in the baseline of the heat flow curve.
Visualizing Structures and Workflows
To better understand the materials and processes discussed, the following diagrams are provided.
Caption: Chemical structures of the diacetylene monomers.
Caption: General workflow for thermal analysis of polymers.
References
Safety Operating Guide
Navigating the Safe Disposal of 3,9-Dodecadiyne: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemicals like 3,9-Dodecadiyne is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with industry best practices and regulatory requirements.
Key Chemical and Physical Properties
A thorough understanding of a substance's properties is the foundation of its safe management. Below is a summary of the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molecular Weight | 162.27 g/mol | [1] |
| CAS Number | 61827-89-2 | [1][2][3] |
| Appearance | Colorless Liquid | [3] |
| Water Solubility | Immiscible | [3] |
| Boiling Point | No data available | [3] |
| Flash Point | No information available | [3] |
Hazard Identification and Safety Precautions
While some safety data sheets (SDS) state that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, other sources indicate potential hazards that necessitate careful handling.[2] It has been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If symptoms occur, get medical attention.[2][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[2][3]
Proper Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[2] Improper disposal can lead to environmental contamination and regulatory penalties.
Experimental Protocol for Waste Handling and Disposal:
-
Waste Characterization: Unused this compound and residues should be treated as hazardous waste.[2]
-
Containerization:
-
Use a dedicated, properly labeled, and compatible waste container. The original container can be used if it is in good condition.[5]
-
Ensure the container is tightly sealed when not in use to prevent the release of vapors.[5]
-
Do not mix this compound waste with other waste streams to avoid potential chemical reactions.[5][6]
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[5]
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2]
-
Ensure the storage area is compliant with regulations for hazardous waste accumulation.
-
-
Spill Management:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Do not dispose of this compound down the drain.[8]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C12H18 | CID 143841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemical-label.com [chemical-label.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. fishersci.com [fishersci.com]
- 8. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling 3,9-Dodecadiyne
This guide provides immediate safety, operational, and disposal information for the handling of 3,9-Dodecadiyne in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may indicate that this compound is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, other sources provide a GHS classification indicating potential hazards.[1][2] Therefore, a cautious approach to handling is recommended, and the following personal protective equipment should be utilized to minimize exposure and ensure safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications & Use |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards. |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for incidental contact.[3][4] For prolonged contact, consult the glove manufacturer's resistance guide. |
| Skin & Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin contact.[1] Ensure it is buttoned and fits properly. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If engineering controls are insufficient to control vapors, a respirator may be required.[3] |
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol [2] |
| Appearance | Colorless Liquid[1][5] |
| Boiling Point | 55 - 58 °C / 131 - 136.4 °F[1] |
| Physical State | Liquid[1] |
Experimental Protocol: Safe Handling and Operation
The following step-by-step guidance ensures the safe handling of this compound during laboratory operations.
Workflow for Handling this compound:
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[1]
-
Put on all required personal protective equipment as outlined in the table above.
-
Ensure that the work area, preferably a chemical fume hood, is well-ventilated.
-
-
Handling:
-
Conduct all dispensing and handling of this compound inside a certified chemical fume hood to minimize inhalation of vapors.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation of the substance.[1]
-
-
Emergency Procedures:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][5]
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1][5]
-
Spills: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect any unused this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a designated and compatible waste container.
-
-
Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Keep the waste container sealed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C12H18 | CID 143841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. store.safety-kleen.com [store.safety-kleen.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
